molecular formula C8H10N2O2 B1315672 5-Propylpyrimidine-2-carboxylic acid CAS No. 72790-08-0

5-Propylpyrimidine-2-carboxylic acid

Cat. No.: B1315672
CAS No.: 72790-08-0
M. Wt: 166.18 g/mol
InChI Key: KBTMYWJQBQAOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Propylpyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Propylpyrimidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Propylpyrimidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propylpyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-3-6-4-9-7(8(11)12)10-5-6/h4-5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTMYWJQBQAOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555147
Record name 5-Propylpyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72790-08-0
Record name 5-Propylpyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 5-Propylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-Propylpyrimidine-2-carboxylic acid (CAS: 72790-08-0) Core Challenge: The pyrimidine ring is electron-deficient, making electrophilic aromatic substitution difficult. Therefore, the 5-propyl group must be introduced either de novo during ring construction or via transition-metal catalyzed cross-coupling on a halogenated precursor. The 2-carboxylic acid moiety is typically installed via hydrolysis of a nitrile or ester, as direct oxidation of a 2-alkyl group is often non-selective.

This guide presents two distinct, self-validating pathways:

  • Route A (Scalable/Industrial): De novo cyclization of a propyl-substituted vinamidinium salt with guanidine, followed by a Sandmeyer-type transformation.

  • Route B (Discovery/MedChem): Palladium-catalyzed Negishi cross-coupling of commercially available 5-bromo-2-cyanopyrimidine.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target 5-Propylpyrimidine-2-carboxylic acid InterA1 2-Cyano-5-propylpyrimidine Target->InterA1 Hydrolysis InterB1 5-Bromo-2-cyanopyrimidine Target->InterB1 Hydrolysis (alt) InterA2 2-Amino-5-propylpyrimidine InterA1->InterA2 Sandmeyer (CuCN) FragmentA1 Guanidine HCl InterA2->FragmentA1 Cyclization FragmentA2 2-Propyl-3-(dimethylamino)acrolein (Vinamidinium Salt) InterA2->FragmentA2 Cyclization FragmentB1 Propylzinc Bromide InterB1->FragmentB1 Negishi Coupling

Figure 1: Retrosynthetic disconnection showing the De Novo Cyclization (Route A) and Functionalization (Route B) pathways.

Route A: The Scalable De Novo Synthesis

Best For: Multi-gram to Kilogram scale synthesis, cost-efficiency. Mechanism: Cyclization of a 1,3-electrophile with a 1,3-binucleophile.

Step 1: Synthesis of the Vinamidinium Salt

The use of a vinamidinium salt (Arnold’s reagent derivative) is superior to using 2-propylmalonaldehyde directly, as the salt is a stable, crystalline solid that handles easily on scale.

  • Reagents: Valeraldehyde (Pentanal), Phosphorus Oxychloride (

    
    ), Dimethylformamide (DMF).
    
  • Reaction: Vilsmeier-Haack formylation.

Protocol:

  • Preparation: In a dry 3-neck flask under

    
    , cool anhydrous DMF (3.0 equiv) to 0°C.
    
  • Addition: Add

    
     (2.5 equiv) dropwise, maintaining temperature <10°C. Stir for 30 min to form the Vilsmeier reagent.
    
  • Substrate: Add Pentanal (1.0 equiv) dropwise. The mixture will turn yellow/orange.

  • Heating: Warm to 70°C and stir for 4 hours.

  • Quench: Pour the reaction mixture onto crushed ice containing Sodium Perchlorate (

    
    ) or Tetrafluoroboric acid (
    
    
    
    ) to precipitate the salt.
  • Isolation: Filter the solid 2-propyl-3-(dimethylamino)-2-propen-1-ylidene]dimethylammonium perchlorate . Wash with cold water and ether. Dry in vacuo.

Step 2: Cyclization to 2-Amino-5-propylpyrimidine
  • Reagents: Vinamidinium salt (from Step 1), Guanidine Hydrochloride, Sodium Ethoxide (NaOEt), Ethanol.

Protocol:

  • Setup: Suspend Guanidine HCl (1.1 equiv) in absolute ethanol. Add NaOEt (1.1 equiv) and stir for 15 min to generate free guanidine base. Filter off NaCl if necessary (optional).

  • Cyclization: Add the Vinamidinium salt (1.0 equiv) to the guanidine solution.

  • Reflux: Heat to reflux (78°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup: Concentrate ethanol. Dilute with water. The product, 2-amino-5-propylpyrimidine , often precipitates. If not, extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from ethanol/water or flash chromatography.

Step 3: Sandmeyer Cyanation (The Critical Transformation)

Converting the 2-amino group to a 2-cyano group establishes the carboxylic acid precursor.

  • Reagents: Sodium Nitrite (

    
    ), Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN), HCl or 
    
    
    
    .

Protocol:

  • Diazotization: Dissolve 2-amino-5-propylpyrimidine in concentrated HCl/water (1:1) at -5°C. Add

    
     (1.2 equiv) in water dropwise. Stir 30 min to form the diazonium salt.
    
  • Cyanation: In a separate flask, prepare a solution of CuCN (1.2 equiv) and KCN (3.0 equiv) in water at 0°C. Neutralize the diazonium solution to pH ~6 with solid

    
     (careful foaming) just before addition to the cyanide mixture. Note: Direct addition of acidic diazonium to cyanide releases HCN; pH control is critical.
    
  • Reaction: Add the diazonium slurry to the CuCN mixture slowly at 0°C. Allow to warm to room temperature, then heat to 50°C for 1 hour.

  • Workup: Extract with EtOAc. Wash organic layer with 1M NaOH (to remove phenols) and brine.

  • Product: 2-Cyano-5-propylpyrimidine .

Step 4: Hydrolysis to 5-Propylpyrimidine-2-carboxylic Acid
  • Reagents: NaOH (2M aqueous), Ethanol.

Protocol:

  • Dissolve the nitrile in Ethanol/2M NaOH (1:1).

  • Reflux for 2 hours until ammonia evolution ceases.

  • Cool to RT and acidify with 1M HCl to pH 2.

  • Isolation: The target acid precipitates. Filter, wash with cold water, and dry.

Route B: Palladium-Catalyzed Cross-Coupling

Best For: Rapid analog generation, avoiding hazardous diazonium/cyanide chemistry. Mechanism: Negishi Coupling of an organozinc reagent with a heteroaryl halide.

Experimental Workflow (DOT Visualization)

NegishiWorkflow Step1 Zn Activation (TMSCl/1,2-dibromoethane) in THF Step2 Organozinc Formation (Propyl bromide + Zn) Step1->Step2 60°C, 2h Step3 Coupling (5-Bromo-2-cyanopyrimidine + Pd(dppf)Cl2) Step2->Step3 Add Catalyst Reflux 12h Step4 Quench & Purification Step3->Step4 Workup

Figure 2: Workflow for the Negishi coupling protocol.

Step 1: Preparation of Propylzinc Bromide
  • Reagents: Zinc dust (activated), 1-Bromopropane, LiCl, THF.

  • Activation: Treat Zn dust with 5 mol% TMSCl and 1,2-dibromoethane in THF to remove the oxide layer.

Protocol:

  • Suspend activated Zn (1.5 equiv) and LiCl (1.5 equiv) in anhydrous THF.

  • Add 1-Bromopropane (1.0 equiv) dropwise.

  • Stir at 40°C for 4 hours. Titrate an aliquot with iodine to determine concentration (typically ~0.8 M).

Step 2: Negishi Coupling[2]
  • Substrate: 5-Bromo-2-cyanopyrimidine (Commercial).

  • Catalyst:

    
     (3 mol%).
    

Protocol:

  • Dissolve 5-Bromo-2-cyanopyrimidine (1.0 equiv) and catalyst in THF under Argon.

  • Add the Propylzinc bromide solution (1.3 equiv) dropwise at RT.

  • Stir at 60°C for 6–12 hours.

  • Quench: Add saturated

    
    .
    
  • Extraction: Extract with EtOAc. Dry over

    
    .
    
  • Purification: Column chromatography (Hexane/EtOAc) yields 2-Cyano-5-propylpyrimidine .

Step 3: Hydrolysis

Follow the same hydrolysis protocol as Route A (Step 4) to obtain the final acid.

Comparison of Methodologies

FeatureRoute A (Cyclization)Route B (Cross-Coupling)
Starting Materials Pentanal, Guanidine (Cheap)5-Bromo-2-cyanopyrimidine (Expensive)
Step Count 4 (Linear)2 (Linear)
Scalability High (Kg scale feasible)Moderate (Reagent cost limits scale)
Safety Profile High Risk: Uses Cyanide/DiazoniumModerate Risk: Organozinc/Pd
Overall Yield ~35–45%~60–75%
Purification Crystallization drivenChromatography required

References

  • Minisci Reaction for Pyrimidines: A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry. Link

  • General Pyrimidine Synthesis: Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002, 720-722. Link

  • Negishi Coupling Protocols: Fischer, C., & Fu, G. C.[2] "Nickel-Catalyzed Enantioselective Negishi Cross-Couplings." Organic Syntheses, 2014, 91, 119-129. Link

  • Sandmeyer on Pyrimidines: Kalogirou, A. S., & Koutentis, P. A. "Synthesis of 2-Cyanopyrimidines." Molbank, 2019, M1086.[3] Link

  • Vinamidinium Salts: Arnold, Z. "The Vilsmeier-Haack-Arnold Reaction.

Sources

physicochemical properties of 5-Propylpyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Propylpyrimidine-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction

5-Propylpyrimidine-2-carboxylic acid is a heterocyclic carboxylic acid. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The carboxylic acid functional group, combined with the pyrimidine ring, imparts a unique combination of properties that make such compounds valuable intermediates in organic synthesis.[1] This guide provides a comprehensive overview of the predicted , along with detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in drug development and related fields who may be working with this or similar novel compounds.

Molecular Structure and Identifiers

  • IUPAC Name: 5-Propylpyrimidine-2-carboxylic acid

  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol

  • Chemical Structure:

/ C C--CH₂CH₂CH₃ / \ / C---N=C | H

Predicted Physicochemical Properties

The following table summarizes the predicted . These values are estimated based on the properties of structurally similar compounds and general chemical principles.

PropertyPredicted Value/RangeRationale
pKa 3.0 - 4.5The carboxylic acid group is acidic, and the electron-withdrawing nature of the pyrimidine ring is expected to lower the pKa compared to a simple aliphatic carboxylic acid. Carboxylic acids generally have pKa values in the range of 4-5.[3]
logP 1.5 - 2.5The propyl group significantly increases lipophilicity compared to the parent pyrimidine-2-carboxylic acid. This value suggests moderate lipid solubility.
Aqueous Solubility Sparingly solubleThe carboxylic acid group will confer some aqueous solubility, which will be pH-dependent (increasing at higher pH). However, the nonpolar propyl group will limit overall water solubility.[4]
Melting Point 150 - 180 °CSimilar pyrimidine carboxylic acids are crystalline solids with melting points in this range.[1] The presence of impurities will lower the melting point and broaden the melting range.
Appearance White to off-white crystalline solidBased on the appearance of similar pyrimidine derivatives.[1]

Experimental Protocols for Physicochemical Characterization

For a novel compound, experimental determination of its properties is crucial. The following are standard protocols for key physicochemical parameters.

Determination of pKa via Potentiometric Titration

This method relies on monitoring the pH of a solution of the compound as a titrant of known concentration is added. The pKa is the pH at which the carboxylic acid is half-neutralized.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 10-20 mg of 5-Propylpyrimidine-2-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is low, a co-solvent like methanol or ethanol can be used, but the apparent pKa will be affected.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add small, precise increments of a standardized sodium hydroxide solution (e.g., 0.1 M) to the beaker.

  • Data Collection: Record the pH of the solution after each addition of NaOH.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve.

Workflow Diagram:

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Deionized Water B Calibrate pH Meter A->B C Titrate with Standardized NaOH B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: Workflow for pKa Determination.

Determination of logP via Shake-Flask Method

This method measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, to assess its lipophilicity.

Step-by-Step Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of 5-Propylpyrimidine-2-carboxylic acid in the aqueous phase (e.g., a buffer at a pH where the compound is not ionized, typically 2 pH units below the pKa).

  • Partitioning: Mix a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol in a flask.

  • Equilibration: Shake the flask at a constant temperature for a set period (e.g., 24 hours) to allow for equilibrium to be reached.[5]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Workflow Diagram:

logP_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation A Pre-saturate n-octanol and Water B Prepare Aqueous Stock Solution A->B C Mix Aqueous and Octanol Phases B->C D Shake to Equilibrate C->D E Separate Phases (Centrifugation) D->E F Measure Concentration in Each Phase E->F G Calculate logP F->G

Caption: Workflow for logP Determination.

Determination of Aqueous Solubility via Equilibrium Shake-Flask Method

This is the gold standard for determining thermodynamic solubility.[6]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 5-Propylpyrimidine-2-carboxylic acid to a vial containing a known volume of the aqueous medium (e.g., deionized water or a specific buffer).

  • Equilibration: Agitate the vial at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV).

  • Result: The measured concentration represents the equilibrium solubility of the compound in that medium.

Workflow Diagram:

Solubility_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Add Excess Solid to Aqueous Medium B Agitate to Equilibrate (24-48h) A->B C Separate Solid and Liquid Phases B->C D Quantify Concentration in Liquid Phase C->D E Result = Equilibrium Solubility D->E

Caption: Workflow for Aqueous Solubility Determination.

Melting Point Determination via Capillary Method

This technique is used to determine the temperature range over which a solid compound melts.[7] A sharp melting range is indicative of high purity.

Step-by-Step Methodology:

  • Sample Preparation: Finely powder a small amount of the dry crystalline compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the closed end.

  • Measurement: Place the capillary tube into a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This is the melting range.

Workflow Diagram:

MeltingPoint_Determination cluster_prep Preparation cluster_measurement Measurement A Powder Dry Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Sample C->D E Observe and Record Melting Range D->E

Caption: Workflow for Melting Point Determination.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation.

  • ¹H NMR:

    • A broad singlet in the downfield region (10-12 ppm) corresponding to the carboxylic acid proton.[8]

    • Signals in the aromatic region (8-9 ppm) for the protons on the pyrimidine ring.

    • Signals in the aliphatic region (0.9-2.8 ppm) for the propyl group protons (a triplet for the terminal CH₃, and two multiplets for the two CH₂ groups).

  • ¹³C NMR:

    • A signal in the 160-180 ppm range for the carbonyl carbon of the carboxylic acid.[8]

    • Signals in the 150-170 ppm range for the carbons of the pyrimidine ring.

    • Signals in the upfield region (10-40 ppm) for the carbons of the propyl group.

  • Infrared (IR) Spectroscopy:

    • A very broad O-H stretching band from approximately 2500-3300 cm⁻¹ characteristic of a carboxylic acid.[9]

    • A strong C=O stretching band around 1700-1725 cm⁻¹.[9]

    • C-H stretching bands for the propyl group just below 3000 cm⁻¹.

    • C=N and C=C stretching bands for the pyrimidine ring in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

    • Characteristic fragmentation patterns, such as the loss of the carboxylic acid group (-45 Da).

Synthesis and Reactivity

Synthesis: A plausible synthesis route for 5-Propylpyrimidine-2-carboxylic acid could involve the reaction of a suitable amidine with an appropriately substituted three-carbon electrophile, a common method for constructing the pyrimidine ring.[10]

Reactivity:

  • The carboxylic acid group can undergo standard reactions such as esterification (reaction with an alcohol in the presence of an acid catalyst) and amide formation (reaction with an amine, often requiring an activating agent).

  • The pyrimidine ring is generally electron-deficient and may be susceptible to nucleophilic aromatic substitution under certain conditions.

Conclusion

5-Propylpyrimidine-2-carboxylic acid is a compound with significant potential in medicinal and agricultural chemistry. While specific experimental data is not yet widely available, its physicochemical properties can be reasonably predicted based on its structure and comparison with analogous compounds. These properties, including its moderate lipophilicity, pH-dependent aqueous solubility, and expected solid-state nature, are critical for its handling, formulation, and biological activity. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of its key physicochemical parameters, which is an essential step in the research and development process for any novel chemical entity.

References

  • eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. 2-(Isopropylamino)pyrimidine-5-carboxylic acid. [Link]

  • PubChem. 2-Methylpyrimidine-5-carboxylic acid. [Link]

  • Google Patents. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • ResearchGate. Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. [Link]

  • Chemistry LibreTexts. 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. [Link]

  • University of Alberta. Melting point determination. [Link]

  • Synthesis App. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

  • SSERC. Melting point determination. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

  • MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • University of California, Davis. pKa Data Compiled by R. Williams. [Link]

  • YouTube. Melting Point | MIT Digital Lab Techniques Manual. [Link]

  • YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

An In-depth Technical Guide to 5-Propylpyrimidine-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its versatile nature allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a specific, lesser-explored derivative, 5-Propylpyrimidine-2-carboxylic acid . While direct experimental data for this compound is not extensively available in public literature, this document serves as a technical primer for researchers and drug development professionals. By drawing parallels with structurally related pyrimidine-carboxylic acids, we will provide predicted properties, a plausible synthetic pathway, and an exploration of its potential as a valuable building block in modern drug discovery.

The introduction of a propyl group at the C5 position and a carboxylic acid at the C2 position of the pyrimidine ring presents a unique combination of lipophilicity and a key hydrogen bond donor/acceptor, respectively. These features are critical for modulating target engagement, pharmacokinetic profiles, and overall druglikeness. This guide aims to provide a comprehensive theoretical framework to stimulate and inform research into this promising chemical entity.

Chemical Identity and Predicted Physicochemical Properties

While a specific CAS number for 5-Propylpyrimidine-2-carboxylic acid is not readily found in major chemical databases, we can deduce its fundamental properties based on its structure.

  • Molecular Formula: C₈H₁₀N₂O₂

  • IUPAC Name: 5-propylpyrimidine-2-carboxylic acid

  • Predicted Molecular Weight: 166.18 g/mol

The structure of 5-Propylpyrimidine-2-carboxylic acid is presented below:

Caption: 2D Structure of 5-Propylpyrimidine-2-carboxylic acid.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 5-Propylpyrimidine-2-carboxylic acid, extrapolated from data on similar pyrimidine carboxylic acids such as 2-methylpyrimidine-5-carboxylic acid[2], pyrimidine-2-carboxylic acid[3][4], and 2-phenylpyrimidine-5-carboxylic acid[5].

PropertyPredicted ValueRationale and Comparative Insights
Molecular Weight 166.18 g/mol Calculated from the molecular formula C₈H₁₀N₂O₂.
XLogP3 ~1.5 - 2.0The propyl group significantly increases lipophilicity compared to smaller alkyl or unsubstituted analogs.
Hydrogen Bond Donors 1The carboxylic acid proton.
Hydrogen Bond Acceptors 4The two pyrimidine nitrogens and the two carboxylic acid oxygens.
Physical Form White to off-white solidSimilar pyrimidine carboxylic acids are typically crystalline solids at room temperature.[4][6]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The carboxylic acid moiety imparts some polar character, but the propyl group will limit aqueous solubility.
pKa ~3.0 - 4.0Carboxylic acids on electron-deficient aromatic rings, like pyrimidine, are generally more acidic than benzoic acid.

Proposed Synthetic Pathway

The synthesis of 2,5-disubstituted pyrimidines can be challenging. A plausible and efficient route to 5-Propylpyrimidine-2-carboxylic acid can be adapted from established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[7][8] A retro-synthetic analysis suggests a convergent approach, starting from commercially available materials.

The proposed pathway involves the construction of the pyrimidine ring followed by functional group manipulation.

G start1 Valeramidine hydrochloride intermediate Ethyl 5-propyl-2-methylpyrimidine-4-carboxylate start1->intermediate 1. NaOEt, EtOH 2. Reflux start2 Ethyl 2-(ethoxymethylene)-3-oxobutanoate start2->intermediate 1. NaOEt, EtOH 2. Reflux oxidized_intermediate 5-Propyl-2-methylpyrimidine-4-carboxylic acid intermediate->oxidized_intermediate 1. NaOH (aq) 2. H+ decarboxylated_intermediate 2-Methyl-5-propylpyrimidine oxidized_intermediate->decarboxylated_intermediate Heat (e.g., in quinoline with copper powder) final_product 5-Propylpyrimidine-2-carboxylic acid decarboxylated_intermediate->final_product KMnO4, heat

Caption: Proposed synthetic workflow for 5-Propylpyrimidine-2-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-propyl-2-methylpyrimidine-4-carboxylate

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add valeramidine hydrochloride (1.0 eq). Stir the mixture at room temperature for 30 minutes.

  • To the resulting mixture, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Causality: The use of sodium ethoxide is crucial for the deprotonation of the amidine, which then acts as a binucleophile in a condensation reaction with the β-keto ester derivative to form the pyrimidine ring.

Step 2: Saponification to 5-Propyl-2-methylpyrimidine-4-carboxylic acid

  • Dissolve the ester from Step 1 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to 60-70 °C for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with 1M HCl to a pH of ~3-4.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Step 3: Decarboxylation to 2-Methyl-5-propylpyrimidine

  • In a flask equipped with a reflux condenser, mix the carboxylic acid from Step 2 with quinoline and a catalytic amount of copper powder.

  • Heat the mixture to 200-220 °C until gas evolution ceases.

  • Cool the reaction mixture and pour it into an excess of dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether to remove the quinoline.

  • Basify the aqueous layer with a concentrated sodium hydroxide solution and extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to obtain the crude product.

Step 4: Oxidation to 5-Propylpyrimidine-2-carboxylic acid

  • Suspend the 2-methyl-5-propylpyrimidine from Step 3 in water.

  • Heat the suspension to 80-90 °C and add a solution of potassium permanganate (KMnO₄) in water portion-wise, maintaining the temperature.

  • After the addition is complete, continue heating for another 2-3 hours until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Wash the filter cake with hot water.

  • Acidify the combined filtrate and washings with concentrated HCl to a pH of ~3.

  • Cool the solution in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry to yield 5-Propylpyrimidine-2-carboxylic acid.

Predicted Spectroscopic Data

Predicting the spectroscopic signature of a molecule is essential for its characterization.

  • ¹H NMR: The spectrum is expected to show a characteristic downfield singlet for the carboxylic acid proton (δ 10-13 ppm).[9][10] The aromatic protons on the pyrimidine ring will appear as singlets in the δ 8.5-9.5 ppm region. The propyl group will exhibit a triplet for the methyl group (δ ~0.9 ppm), a sextet for the central methylene group (δ ~1.7 ppm), and a triplet for the methylene group attached to the pyrimidine ring (δ ~2.8 ppm).

  • ¹³C NMR: The carboxyl carbon is expected to resonate in the δ 160-170 ppm range. The aromatic carbons of the pyrimidine ring will appear in the δ 120-160 ppm region. The carbons of the propyl group will be observed in the upfield region (δ 10-40 ppm).

  • IR Spectroscopy: A broad O-H stretching band from the carboxylic acid dimer is expected from 2500-3300 cm⁻¹.[9][10] A strong C=O stretching absorption should be present around 1700-1725 cm⁻¹.[9][10] C-H stretching from the propyl group and the aromatic ring will be observed around 2850-3100 cm⁻¹.

Potential Applications in Drug Discovery and Agrochemicals

The pyrimidine core is a well-established pharmacophore. The specific substitution pattern of 5-Propylpyrimidine-2-carboxylic acid suggests several potential applications:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine ring that interacts with the hinge region of the ATP-binding pocket. The carboxylic acid at the 2-position can act as a key hydrogen bond donor or be used as a handle for further derivatization.

  • Antiviral and Anticancer Agents: Pyrimidine derivatives are fundamental to numerous antiviral and anticancer therapies.[1][4] The 5-propyl group can enhance binding to hydrophobic pockets in target enzymes or receptors.

  • Prodrug Design: The carboxylic acid moiety is an ideal functional group for creating prodrugs, for instance, by forming ester or amide linkages with amino acids to improve oral bioavailability.[11]

  • Agrochemicals: Pyrimidine-based compounds are also utilized as herbicides and fungicides.[4] The unique substitution of this molecule could lead to the development of novel crop protection agents.

Conclusion

5-Propylpyrimidine-2-carboxylic acid, while not a widely cataloged compound, represents a promising scaffold for the development of novel therapeutics and other biologically active molecules. This guide has provided a comprehensive theoretical foundation, including predicted physicochemical properties, a detailed synthetic protocol, and an overview of potential applications. The insights and methodologies presented herein are intended to empower researchers to synthesize and explore the potential of this and related pyrimidine derivatives, paving the way for future discoveries in medicinal and materials chemistry.

References

  • PubChem. (n.d.). 2-Methylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Isopropylamino)pyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 2-chloropyrimidine-5-carboxylic acid, 97%. Retrieved from [Link]

  • LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • ResearchGate. (2025). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

  • LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus, a foundational six-membered heterocyclic aromatic ring with two nitrogen atoms, stands as a cornerstone in the architecture of life and the development of therapeutic agents.[1][2] Its prevalence in the essential biomolecules of nucleic acids—cytosine, thymine, and uracil—underscores its fundamental role in genetic coding and biological function.[2] This inherent biocompatibility has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, serving as the central framework for a vast array of drugs with a broad spectrum of pharmacological activities.[3][4] These include well-established antibacterial (sulfadiazine, trimethoprim), antiviral (zidovudine, trifluridine), and anticancer (5-fluorouracil) agents.[3]

The versatility of the pyrimidine ring allows for extensive chemical modification at its various positions. This amenability to substitution enables the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Researchers continuously explore the fusion of the pyrimidine core with other heterocyclic systems and the introduction of diverse functional groups to modulate biological activity.[5] This guide provides an in-depth exploration of the multifaceted biological activities of these novel pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine. Pyrimidine derivatives have emerged as a particularly fruitful area of research, yielding compounds that can interfere with various stages of cancer progression.[3][6]

A. Mechanisms of Action of Anticancer Pyrimidine Derivatives

Novel pyrimidine derivatives exert their anticancer effects through a variety of mechanisms, often targeting key enzymes and pathways essential for tumor growth and survival.

1. Inhibition of Topoisomerases: Topoisomerases are critical enzymes that regulate DNA topology and are vital for DNA replication and transcription. Certain pyrimidine-hydrazone hybrids have been shown to target topoisomerase IIα (Topo IIα).[3] By binding to the Topo IIα-DNA complex, these compounds stabilize it, leading to double-strand breaks in the DNA and the subsequent induction of apoptosis.[3]

2. Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that control cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a common feature of many cancers. Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of kinases such as PIM-1 kinase.[6] PIM-1 is overexpressed in various cancers and plays a role in cell cycle progression and apoptosis. Inhibition of PIM-1 by these derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[6]

3. Dihydrofolate Reductase (DHFR) Inhibition: DHFR is an essential enzyme in the folate pathway, which is responsible for the synthesis of nucleotides required for DNA replication. Some pyrido[2,3-d]pyrimidine derivatives act as DHFR inhibitors, thereby disrupting DNA synthesis and halting cancer cell proliferation.[4][7]

4. Induction of Apoptosis: Ultimately, the goal of many anticancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Novel indazol-pyrimidine derivatives have been shown to activate caspases, such as caspase-3/7, which are key executioner enzymes in the apoptotic cascade.[8]

B. Experimental Workflow for Evaluating In Vitro Anticancer Activity

A robust and systematic workflow is essential for the preclinical evaluation of novel pyrimidine derivatives. This typically involves assessing cytotoxicity against a panel of cancer cell lines and probing the underlying mechanism of action.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Novel Pyrimidine Derivatives characterization Structural Characterization (NMR, MS, Elemental Analysis) synthesis->characterization cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HepG2) & Normal Cell Line (e.g., NHDF) characterization->cell_lines mtt_assay MTT or SRB Assay (Determine IC50 values) cell_lines->mtt_assay apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase Activity) mtt_assay->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle target_inhibition Target-Specific Assays (e.g., Kinase Inhibition Assay, Topoisomerase Assay) mtt_assay->target_inhibition

Caption: Workflow for in vitro anticancer evaluation of pyrimidine derivatives.

C. Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549 human lung adenocarcinoma) in appropriate media until they reach 80-90% confluency.[7]

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the novel pyrimidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 10 µM, 50 µM, 75 µM, 100 µM).[7]

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • After the treatment period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • After incubation, carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

D. Data Presentation: Cytotoxicity of Novel Pyrimidine Derivatives
CompoundCell LineIC₅₀ (µM)Reference
Derivative 2dA549Strong cytotoxicity at 50 µM[7]
Derivative 4fMCF-71.629[8]
Derivative 4iMCF-71.841[8]
Doxorubicin (Control)MCF-78.029[8]

II. Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrimidine derivatives have historically been a source of effective antibacterial and antifungal drugs, and novel derivatives continue to show promise in this area.[5][9]

A. Mechanisms of Action of Antimicrobial Pyrimidine Derivatives

The antimicrobial activity of pyrimidine derivatives can be attributed to their ability to interfere with essential microbial processes. While the exact mechanisms for many novel derivatives are still under investigation, they are often designed to target pathways analogous to those targeted by existing drugs, such as folate synthesis.

B. Experimental Protocol: Disk-Diffusion Method for Antimicrobial Susceptibility Testing

The disk-diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to specific antimicrobial agents.[5]

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar. If the compound is effective at inhibiting bacterial growth, a clear circular zone of inhibition will appear around the disk.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a pure culture of the test organism (e.g., Escherichia coli ATCC 25922 or Bacillus subtilis ATCC 6633), select 3-5 well-isolated colonies.[5]

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).

    • Incubate the broth at 35-37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Prepare sterile paper disks impregnated with a known concentration of the novel pyrimidine derivative.

    • Aseptically place the disks on the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a positive control (e.g., ampicillin) and a negative control (a disk with the solvent used to dissolve the compound).[5]

  • Incubation:

    • Incubate the plates at 35-37°C for 16-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition in millimeters.

    • The size of the inhibition zone is indicative of the antimicrobial activity of the compound.

C. Data Presentation: Antimicrobial Activity of Pyrimidine Derivatives
CompoundE. coli (Gram -) Inhibition Zone (mm/mg)B. subtilis (Gram +) Inhibition Zone (mm/mg)C. albicans (Fungus) Inhibition Zone (mm/mg)Reference
3c91010[5]
4a1320-[5]
4b1422-[5]
Ampicillin (Control)1118-[5]
Nystatin (Control)--12[5]

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyrimidine derivatives have been investigated for their potential to mitigate the inflammatory response.[10][9]

A. Mechanism of Action: COX-2 Inhibition

A key mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the side effects associated with COX-1 inhibition. Certain novel pyrimidine derivatives have demonstrated high selectivity for COX-2.[10]

B. Experimental Workflow for Evaluating Anti-inflammatory Activity

anti_inflammatory_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Novel Pyrimidine Derivatives cox_assay COX-1/COX-2 Inhibition Assay (e.g., TMPD Oxidation Assay) synthesis->cox_assay ros_assay Reactive Oxygen Species (ROS) Assay in LPS-stimulated cells cox_assay->ros_assay paw_edema Carrageenan-Induced Rat Paw Edema Assay ros_assay->paw_edema analgesic_assay Acetic Acid-Induced Writhing Assay paw_edema->analgesic_assay

Caption: Workflow for evaluating the anti-inflammatory activity of pyrimidines.

C. Detailed Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[5]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Use male Sprague-Dawley rats (120-170 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the rats into groups (n=5), including a control group, a standard drug group (e.g., ibuprofen), and test groups for the novel pyrimidine derivatives.

  • Compound Administration:

    • Administer the test compounds and the standard drug (e.g., at a dose of 50-70 mg/kg) subcutaneously or orally.

    • Administer the vehicle (e.g., saline or a suitable solvent) to the control group.

  • Induction of Inflammation:

    • One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.05 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[5]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = (1 - (ΔV_treated / ΔV_control)) * 100, where ΔV is the change in paw volume.

IV. Conclusion and Future Directions

The pyrimidine scaffold continues to be a remarkably versatile platform for the development of novel therapeutic agents. The research highlighted in this guide demonstrates the significant potential of newly synthesized pyrimidine derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The diverse mechanisms of action, from topoisomerase and kinase inhibition in cancer to COX-2 inhibition in inflammation, underscore the broad therapeutic window of this chemical class.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of how specific structural modifications influence biological activity will enable the design of more potent and selective compounds.[6]

  • In Vivo Efficacy and Toxicology: Promising candidates identified through in vitro screening must be rigorously evaluated in animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.[8]

  • Multi-Targeted Agents: The development of pyrimidine derivatives that can simultaneously modulate multiple targets offers a promising strategy for treating complex multifactorial diseases like cancer.[4]

By leveraging the foundational principles of medicinal chemistry and employing robust biological evaluation workflows, the scientific community can continue to unlock the full therapeutic potential of novel pyrimidine derivatives for the benefit of human health.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Suede, F. S. R., & Al-Qadasy, Z. A. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]

  • Tzani, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Link]

  • Verma, P., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]

  • Tzani, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Institutes of Health. [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • El-Sayed, M. A. A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [Link]

  • Dudhe, R., et al. (2011). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]

  • Szafrański, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

  • Gomaa, A. M., et al. (2023). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Singh, S., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis, analgesic and anti-inflammatory activities evaluation of some bi-, tri- and tetracyclic condensed pyrimidines. PubMed. [Link]

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of 5-Propylpyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propylpyrimidine-2-carboxylic acid is a novel heterocyclic compound with potential therapeutic applications. Its mechanism of action is currently uncharacterized. This guide presents three scientifically grounded hypotheses for its biological activity based on its structural features: (1) inhibition of dihydroorotate dehydrogenase (DHODH) in the de novo pyrimidine synthesis pathway, (2) antagonism of a G-protein coupled receptor (GPCR), and (3) modulation of DNA/RNA modifying enzymes. For each hypothesis, we provide a detailed scientific rationale and a comprehensive, step-by-step experimental workflow designed to rigorously test the compound's activity. This document serves as a technical roadmap for researchers seeking to elucidate the molecular mechanism of this and structurally related compounds.

Introduction and Structural Rationale

5-Propylpyrimidine-2-carboxylic acid is a synthetic organic compound featuring a pyrimidine ring, a core structure in the nucleobases cytosine, thymine, and uracil.[1] Pyrimidine and its derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6] The molecule's key functional groups provide a logical basis for formulating initial mechanism of action hypotheses:

  • Pyrimidine Ring: This nitrogen-containing heterocycle is fundamental to nucleic acid structure and metabolism. Its presence suggests a potential interaction with enzymes or receptors that recognize endogenous pyrimidines.[1]

  • 2-Carboxylic Acid Group: This acidic moiety is a common feature in enzyme inhibitors, often mimicking the substrate's carboxylate group to competitively bind to an active site.

  • 5-Propyl Group: This aliphatic side chain introduces lipophilicity, which can enhance membrane permeability and facilitate binding to hydrophobic pockets within target proteins.

Based on these structural alerts, we propose three primary, testable hypotheses for the mechanism of action of 5-Propylpyrimidine-2-carboxylic acid. The following sections will detail the scientific basis for each hypothesis and provide robust experimental protocols for their validation.

Hypothesis 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Scientific Rationale

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[7][8][9] This pathway is critical for the production of pyrimidine nucleotides required for DNA and RNA synthesis.[9] Proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides, making DHODH an attractive therapeutic target for cancer and autoimmune diseases.[10][11][12]

Several potent DHODH inhibitors, including Leflunomide and Brequinar, share structural similarities with 5-Propylpyrimidine-2-carboxylic acid.[11][13] These inhibitors often possess a heterocyclic core and an acidic functional group that interacts with key residues in the DHODH active site.[14] The pyrimidine-2-carboxylic acid scaffold could mimic the natural substrate, orotate, or bind to an allosteric site, thereby inhibiting enzyme function.

Experimental Validation Workflow

A tiered approach is recommended, starting with in vitro enzymatic assays and progressing to cell-based and downstream functional assays.

DHODH_Workflow cluster_0 Tier 1: In Vitro Validation cluster_1 Tier 2: Cell-Based Validation cluster_2 Tier 3: Downstream Functional Effects A Recombinant Human DHODH Enzyme Assay B Determine IC50 Value A->B C Kinetic Analysis (e.g., Lineweaver-Burk plot) B->C D Determine Ki and Mechanism of Inhibition (Competitive, Non-competitive, etc.) C->D E Cell Proliferation Assay (e.g., MTS/MTT in cancer cell lines) D->E F Pyrimidine Depletion Rescue Assay E->F G Metabolomic Analysis (LC-MS to measure orotate levels) E->G H Cell Cycle Analysis (Flow Cytometry) G->H I Induction of Antigen Presentation (MHC-I expression analysis) H->I

Caption: Tiered workflow for validating DHODH inhibition.

Detailed Experimental Protocols

Protocol 2.3.1: Recombinant DHODH Enzymatic Assay

  • Objective: To determine the direct inhibitory effect of 5-Propylpyrimidine-2-carboxylic acid on purified human DHODH.

  • Materials: Recombinant human DHODH, L-Dihydroorotic acid (substrate), Decylubiquinone (electron acceptor), DCIP (2,6-dichlorophenolindophenol, colorimetric reporter), Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100), 96-well microplate, Plate reader.

  • Procedure:

    • Prepare a serial dilution of 5-Propylpyrimidine-2-carboxylic acid (e.g., from 100 µM to 1 nM) in assay buffer.

    • In a 96-well plate, add 5 µL of the compound dilution or vehicle control (DMSO).

    • Add 85 µL of a master mix containing recombinant DHODH, decylubiquinone, and DCIP to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of L-Dihydroorotic acid substrate.

    • Immediately measure the decrease in absorbance at 600 nm (the reduction of DCIP) kinetically for 15-30 minutes.

    • Calculate the rate of reaction for each concentration and normalize to the vehicle control.

    • Plot the normalized rate versus log[compound concentration] and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2.3.2: Pyrimidine Depletion Rescue Assay

  • Objective: To confirm that the compound's antiproliferative effect is due to pyrimidine synthesis inhibition.

  • Materials: A rapidly proliferating cell line (e.g., A549, HCT116), complete cell culture medium, 5-Propylpyrimidine-2-carboxylic acid, Uridine, Guanosine, MTS or similar proliferation reagent.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with the compound at its IC50 and 2x IC50 concentration.

    • In parallel, treat cells with the compound in media supplemented with 100 µM Uridine or 100 µM Guanosine (as a specificity control).

    • Include vehicle control and media-only wells.

    • Incubate for 72 hours.

    • Add MTS reagent and measure absorbance according to the manufacturer's protocol.

    • Expected Outcome: Uridine supplementation should rescue the antiproliferative effect of the compound, while Guanosine should not. This indicates specific targeting of the pyrimidine synthesis pathway.[15]

Data Presentation

Table 1: Hypothetical In Vitro and Cell-Based Activity Data

AssayParameter5-Propylpyrimidine-2-carboxylic acidBrequinar (Positive Control)
Recombinant DHODH AssayIC50 (nM)15.55.2
Cell Proliferation (A549)GI50 (µM)1.20.5
Rescue Assay (A549)% Growth at GI50 + Uridine95%98%
Rescue Assay (A549)% Growth at GI50 + Guanosine8%6%

Hypothesis 2: Antagonism of a G-Protein Coupled Receptor (GPCR)

Scientific Rationale

GPCRs constitute the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[16][17] Pyrimidine derivatives have been identified as ligands for various GPCRs, acting as both agonists and antagonists.[18][19] The structural features of 5-Propylpyrimidine-2-carboxylic acid could allow it to bind to the orthosteric or an allosteric site of a GPCR, preventing the binding of an endogenous ligand and subsequent signaling. The carboxylic acid group may mimic a key interaction of a natural ligand, while the pyrimidine core and propyl group contribute to binding affinity and specificity.

Experimental Validation Workflow

This workflow focuses on high-throughput screening followed by de-orphaning and characterization of the specific GPCR target.

GPCR_Workflow cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Hit Confirmation & Elucidation A Primary Screen: GPCR Panel (Antagonist Mode) e.g., Calcium Mobilization Assay B Identify Initial 'Hits' A->B C Dose-Response Confirmation (Determine IC50 on specific GPCR) B->C D Orthogonal Assay (e.g., cAMP or β-arrestin assay) C->D E Radioligand Binding Assay D->E F Determine Ki and confirm competitive antagonism E->F DNMT_Workflow cluster_0 Tier 1: In Vitro Enzymatic Screen cluster_1 Tier 2: Cellular Target Engagement A Screen against panel of methyltransferases (DNMT1, DNMT3A/B) B Determine IC50 for specific hits A->B C Global DNA Methylation Assay (e.g., LUMA or ELISA) B->C D Gene-Specific Methylation Analysis (e.g., Methylation-Specific PCR) C->D E Re-expression of Silenced Genes (qRT-PCR for tumor suppressor genes) D->E

Caption: Workflow for validating DNMT inhibition.

Detailed Experimental Protocols

Protocol 4.3.1: In Vitro DNMT Activity/Inhibitor Screening Assay

  • Objective: To measure the direct inhibitory effect of the compound on the activity of recombinant DNMT enzymes. [20]2. Materials: Recombinant DNMT1 and DNMT3A/B, S-adenosylmethionine (SAM), a universal DNMT substrate (e.g., poly(dI-dC)), and a commercial colorimetric or fluorometric DNMT activity assay kit (e.g., EpiQuik™). [21]3. Procedure:

    • Follow the manufacturer's protocol for the DNMT assay kit.

    • Briefly, coat a microplate strip with the DNA substrate.

    • Add the DNMT enzyme, SAM, and a serial dilution of 5-Propylpyrimidine-2-carboxylic acid to the wells.

    • Incubate to allow for DNA methylation.

    • Wash the wells and add a capture antibody that recognizes 5-methylcytosine (5-mC).

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add the developing solution and measure the absorbance or fluorescence.

    • Calculate the percent inhibition for each concentration and determine the IC50 value.

Protocol 4.3.2: Global DNA Methylation Analysis in Cells

  • Objective: To determine if the compound reduces overall DNA methylation levels in a cellular context.

  • Materials: Cancer cell line (e.g., HCT116), 5-Propylpyrimidine-2-carboxylic acid, Decitabine (positive control), DNA extraction kit, Global DNA Methylation Assay Kit (ELISA-based).

  • Procedure:

    • Treat cells with the compound at various concentrations for 48-72 hours.

    • Extract genomic DNA from the cells.

    • Perform the global methylation ELISA according to the kit's protocol. This typically involves binding DNA to the plate and using a 5-mC specific antibody to quantify the methylation level.

    • Expected Outcome: A dose-dependent decrease in the global 5-mC content compared to vehicle-treated cells.

Data Presentation

Table 3: Hypothetical DNMT Inhibition and Cellular Methylation Data

AssayTargetParameter5-Propylpyrimidine-2-carboxylic acidDecitabine (Positive Control)
In Vitro Enzyme AssayDNMT1IC50 (µM)5.81.2
In Vitro Enzyme AssayDNMT3AIC50 (µM)> 502.5
Global Methylation (HCT116)-% Reduction @ 10 µM40%65%
Gene Re-expression (p16)-Fold Change @ 10 µM4.58.0

Conclusion and Path Forward

This guide outlines three distinct, plausible mechanisms of action for 5-Propylpyrimidine-2-carboxylic acid, grounded in its chemical structure and the known biological roles of its constituent moieties. The provided experimental workflows offer a clear, logical, and technically sound path for elucidating its primary biological target.

The recommended path forward involves systematically executing the described experiments. Initial results will be critical in prioritizing which hypothesis to pursue most aggressively. For example, a potent IC50 in the sub-micromolar range from the DHODH enzymatic assay would strongly suggest this is the primary mechanism. Conversely, a lack of activity in the in vitro assays would pivot the focus toward cell-based screening to identify a membrane-bound target like a GPCR or an intracellular target not initially hypothesized. The integration of in vitro, cell-based, and downstream functional assays provides a self-validating system to confidently determine the compound's mechanism of action, paving the way for its further development as a potential therapeutic agent.

References

  • Malinowska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available from: [Link]

  • Wikipedia. Dihydroorotate dehydrogenase. Available from: [Link]

  • Bönisch, H., et al. (2012). Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists. ACS Medicinal Chemistry Letters. Available from: [Link]

  • EpigenTek. EpiQuik DNMT1 Activity/Inhibitor Screening Assay Core Kit. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Pyrimidine Analogues. LiverTox. Available from: [Link]

  • Muthusamy, K., et al. (2022). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Schröder, M., et al. (2005). Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species. Plant Physiology. Available from: [Link]

  • Zhu, F., et al. (2011). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacologica Sinica. Available from: [Link]

  • Reaction Biology. Nucleotide Metabolism Pathway Assays. Available from: [Link]

  • Taylor & Francis Online. Pyrimidine analogue – Knowledge and References. Available from: [Link]

  • ResearchGate. (2017). Pyrimidine and its biological activity: a review. Available from: [Link]

  • Eurofins Discovery. GPCR Screening and Profiling. Available from: [Link]

  • Liu, X., et al. (2021). Structural and Functional Analyses of Inhibition of Human Dihydroorotate Dehydrogenase by Antiviral Furocoumavirin. Biochemistry. Available from: [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

  • ResearchGate. (2022). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. Available from: [Link]

  • ACS Publications. (1984). Nucleic acid related compounds. 47. Synthesis and biological activities of pyrimidine and purine "acyclic" nucleoside analogs. Journal of Medicinal Chemistry. Available from: [Link]

  • Sygnature Discovery. High throughput screening of inverse agonists. Available from: [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Available from: [Link]

  • Wikipedia. Pyrimidine. Available from: [Link]

  • National Institutes of Health. (2023). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. Available from: [Link]

  • BPS Bioscience. Methyltransferase Screening and Profiling Services. Available from: [Link]

  • Reaction Biology. GPCR Assay Services. Available from: [Link]

  • bioRxiv. (2022). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. Available from: [Link]

  • National Institutes of Health. (2018). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. Available from: [Link]

  • ResearchGate. (2018). Representative structures for several pyrimidine derivatives. Available from: [Link]

  • PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. Available from: [Link]

  • Frontiers. (2018). Inhibitors of DNA Methyltransferases From Natural Sources: A Computational Perspective. Available from: [Link]

  • ResearchGate. (2019). The chemical structures of some selected human dihydroorotate dehydrogenase inhibitors. Available from: [Link]

  • Oxford Academic. (1996). Inhibition of DNA polymerase reactions by pyrimidine nucleotide analogues lacking the 2-keto group. Nucleic Acids Research. Available from: [Link]

  • Creative Bioarray. GPCR Screening Services. Available from: [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

  • EpiGentek. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit. Available from: [Link]

  • ACS Omega. (2023). In Vitro and In Silico Evaluation of the Trypanocidal Activity of a Subfraction Isolated from Mutisia campanulata. Available from: [Link]

  • Haematologica. (2020). Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation. Available from: [Link]

Sources

Exploring the Chemical Space of Substituted Pyrimidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a significant number of FDA-approved drugs.[1][2][3][4] Its inherent drug-like properties and synthetic tractability make it a "privileged scaffold" for the exploration of vast chemical space in the pursuit of novel therapeutics. This guide provides an in-depth technical exploration of substituted pyrimidines, designed for researchers, scientists, and drug development professionals. We will delve into the strategic synthesis of pyrimidine libraries, robust analytical characterization, and the application of these compounds in modern drug discovery, with a particular focus on their roles as kinase inhibitors and antiviral agents. This document aims to bridge the gap between synthetic feasibility and therapeutic application, offering field-proven insights to accelerate the journey from hit identification to lead optimization.

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, most notably as a component of the nucleobases cytosine, thymine, and uracil.[2][5][6] This inherent biological relevance has made pyrimidine and its derivatives a focal point of medicinal chemistry for decades.[1][5][7] The versatility of the pyrimidine scaffold allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity.[8] This adaptability has led to the development of a wide array of drugs targeting various diseases, including cancer, viral infections, and inflammatory conditions.[3][7][9][10] Since 2013, a significant number of new drugs approved by the U.S. Food and Drug Administration (FDA) contain a pyrimidine core, highlighting its continued importance in modern drug discovery across a multitude of therapeutic areas.[3][4]

The success of pyrimidine-based drugs stems from several key factors:

  • Bioisosteric Replacement: The pyrimidine ring can act as a bioisostere for other aromatic systems, such as the purine analog of ATP, allowing it to effectively interact with biological targets like kinases.[11]

  • Structural Versatility: The pyrimidine core can be readily functionalized at multiple positions, providing a scaffold for creating large and diverse chemical libraries.[5]

  • Favorable Physicochemical Properties: Many pyrimidine derivatives exhibit drug-like properties, including good oral bioavailability.[12]

This guide will provide a comprehensive overview of the strategies and methodologies for effectively exploring the chemical space of substituted pyrimidines, from initial library design to the elucidation of structure-activity relationships (SAR).

Strategic Synthesis of Substituted Pyrimidine Libraries

The ability to generate diverse libraries of substituted pyrimidines is paramount to successful drug discovery campaigns. The choice of synthetic strategy is dictated by the desired substitution patterns and the need for efficient, scalable, and often automated, synthesis.

Classical and Modern Synthetic Approaches

A variety of synthetic methods are available for constructing the pyrimidine core.[5] Many of these are one-pot reactions that utilize readily available starting materials and can be performed under mild conditions.[5][12][13]

Common Synthetic Strategies:

  • Condensation Reactions: A prevalent method involves the condensation of α,β-unsaturated ketones with amidines or related compounds.[14] For example, the Claisen-Schmidt condensation can be used to synthesize chalcones, which then serve as precursors for pyrimidine derivatives.[14]

  • Multi-component Reactions: These reactions, where multiple starting materials react in a single step to form the final product, are highly efficient for generating library diversity.

  • Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki and Buchwald-Hartwig reactions, are invaluable for introducing a wide range of substituents onto a pre-formed pyrimidine core.

DNA-Encoded Libraries (DELs) for Large-Scale Exploration

DNA-Encoded Library Technology (DELT) has emerged as a powerful tool for exploring vast chemical spaces.[15] In this approach, each small molecule in a library is covalently linked to a unique DNA tag that serves as an amplifiable barcode for its identification.[15][16] This technology allows for the rapid generation and screening of libraries containing billions of compounds.[15]

The synthesis of pyrimidine-focused DELs enables the efficient identification of high-affinity ligands for a wide range of therapeutic targets.[15] The process typically involves a "split-and-pool" strategy, where iterative cycles of DNA-compatible chemical reactions and enzymatic DNA ligation are used to build the library.[15]

Workflow for Pyrimidine-Focused DEL Synthesis and Screening:

Caption: Workflow for the synthesis and screening of a DNA-Encoded Library (DEL) of substituted pyrimidines.

Analytical Characterization: Ensuring Structural Integrity and Purity

Rigorous analytical characterization is essential to confirm the structure and purity of synthesized pyrimidine derivatives. A combination of spectroscopic and spectrometric techniques is typically employed.

Standard Analytical Techniques

The following techniques are routinely used for the characterization of substituted pyrimidines:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure of the synthesized compounds.[12][14]

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and purity of the compounds.[14]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[12][14]

  • Elemental Analysis: This technique determines the elemental composition of the compound, confirming its empirical formula.[12][14]

Advanced Analytical Methods for Complex Mixtures

For the analysis of complex mixtures, such as those generated during high-throughput synthesis or metabolic studies, more advanced techniques may be required.

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS offers higher resolution and sensitivity compared to conventional HPLC-MS, making it suitable for analyzing complex biological samples.[17]

  • Ion-Pairing Chromatography: This technique is particularly useful for the separation and quantification of charged molecules, such as pyrimidine nucleotides.[17]

Table 1: Common Analytical Techniques for Pyrimidine Derivatives

TechniqueInformation ProvidedReference
¹H and ¹³C NMRDetailed structural information, including connectivity and stereochemistry.[12][14]
LC-MSMolecular weight and purity assessment.[14]
IR SpectroscopyIdentification of functional groups.[12][14]
Elemental AnalysisDetermination of elemental composition.[12][14]
UPLC-MSHigh-resolution separation and quantification in complex mixtures.[17]

Applications in Drug Discovery: Targeting Key Biological Pathways

Substituted pyrimidines have demonstrated a broad range of pharmacological activities, making them valuable scaffolds in drug discovery.[7][9][10][18] Their ability to interact with various biological targets has led to their development as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[7][9][10]

Pyrimidines as Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology, and the pyrimidine scaffold is a common feature in many kinase inhibitors.[1][19] The pyrimidine ring can mimic the purine core of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.[11]

Prominent examples of pyrimidine-based kinase inhibitors:

  • Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.

  • Gefitinib and Erlotinib: Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used in the treatment of non-small-cell lung cancer.

The development of pyrimidine-based inhibitors often involves structure-based drug design, where the binding mode of the inhibitor to the target kinase is used to guide the synthesis of more potent and selective compounds.[20]

Signaling Pathway of a Pyrimidine-Based Kinase Inhibitor:

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) ATP ATP Receptor->ATP Binds to ATP Binding Site PyrimidineInhibitor Pyrimidine-Based Kinase Inhibitor PyrimidineInhibitor->Receptor Competitively Binds to ATP Binding Site DownstreamSignaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) ATP->DownstreamSignaling Phosphorylates and Activates CellProliferation Cell Proliferation and Survival DownstreamSignaling->CellProliferation Promotes GrowthFactor Growth Factor GrowthFactor->Receptor Binds and Activates

Caption: Mechanism of action of a pyrimidine-based kinase inhibitor.

Pyrimidines as Antiviral Agents

Pyrimidine analogues have long been a cornerstone of antiviral therapy.[21] They can act as antimetabolites, interfering with the synthesis of viral nucleic acids.[21]

Key mechanisms of antiviral action:

  • Inhibition of Viral Polymerases: Pyrimidine nucleoside analogues can be incorporated into the growing viral DNA or RNA chain, leading to chain termination.

  • Inhibition of Viral Enzymes: Some pyrimidine derivatives can inhibit other essential viral enzymes, such as proteases or integrases.

The development of antiviral pyrimidines often involves high-throughput screening of chemical libraries to identify compounds that inhibit viral replication.[22]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a pyrimidine derivative and its biological activity is crucial for lead optimization. SAR studies involve systematically modifying the structure of a hit compound and evaluating the effect of these changes on its potency, selectivity, and pharmacokinetic properties.

Key considerations in SAR studies of pyrimidines:

  • Substitution Pattern: The position and nature of substituents on the pyrimidine ring can have a profound impact on biological activity.[8]

  • Conformational and Steric Factors: The three-dimensional shape and size of the molecule can influence its binding to the target protein.[23]

  • Electronic Properties: The electron-donating or electron-withdrawing nature of substituents can affect the molecule's reactivity and binding affinity.

Table 2: Representative Pyrimidine-Based Drugs and Their Targets

Drug NameTherapeutic AreaMechanism of Action
5-FluorouracilOncologyInhibits thymidylate synthase, disrupting DNA synthesis.[1]
Zidovudine (AZT)Antiviral (HIV)Inhibits viral reverse transcriptase.[6]
ImatinibOncologyInhibits multiple tyrosine kinases, including BCR-Abl.[24]
RosuvastatinCardiovascularInhibits HMG-CoA reductase, lowering cholesterol levels.
MinoxidilHair Loss/HypertensionOpens potassium channels, leading to vasodilation.

Conclusion and Future Directions

The pyrimidine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its rich chemical space offers vast opportunities for the development of novel therapeutics against a wide range of diseases. Future research in this area will likely focus on:

  • Novel Synthetic Methodologies: The development of even more efficient and diverse synthetic routes to access novel pyrimidine derivatives.

  • Computational Approaches: The increasing use of computational tools, such as molecular docking and virtual screening, to guide the design of new pyrimidine-based drugs.[12]

  • Targeted Drug Delivery: The development of pyrimidine-based drug conjugates and delivery systems to enhance efficacy and reduce side effects.

  • Exploration of New Biological Targets: The application of pyrimidine libraries to screen against novel and challenging biological targets.

By combining innovative synthetic chemistry, advanced analytical techniques, and a deep understanding of biological pathways, the exploration of the chemical space of substituted pyrimidines will undoubtedly continue to yield new and effective medicines for years to come.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 26(16), 4999. [Link]

  • Gkeka, P. T., Eleftheriou, P., & Geronikaki, A. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(11), 2533. [Link]

  • El-Sayed, M. A. A., & El-Gaby, M. S. A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 369-382. [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2022). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 28(24), 1986-2005. [Link]

  • Kaur, R., Kaur, P., Sharma, S., Singh, G., Mehndiratta, S., Bedi, P. M. S., & Nepali, K. (2015). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Recent Patents on Anti-Cancer Drug Discovery, 10(1), 2-27. [Link]

  • Li, Y., Zhang, Y., & Liu, Y. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters, 14(8), 1145-1151. [Link]

  • Sperfeld, M., et al. (2022). Identification and Characterization of Pyrimidine Nucleoside 2′-Hydroxylase. ACS Catalysis, 12(15), 9326-9334. [Link]

  • Li, J., et al. (2023). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Journal of Medicinal Chemistry, 66(23), 15857-15905. [Link]

  • Krajczyk, A., et al. (2022). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 27(23), 8234. [Link]

  • Sharma, P., & Kumar, A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1300, 137275. [Link]

  • Singh, P., & Kaur, M. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 6(35), 9239-9257. [Link]

  • DeFrees, S. A., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(20), 3807-3816. [Link]

  • Singh, T., & Sharma, P. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal Research Reviews, 41(5), 2636-2680. [Link]

  • Wang, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7416-7433. [Link]

  • Li, J., et al. (2023). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. ResearchGate. [Link]

  • Raj, V., & Kumar, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 20(1), 1-15. [Link]

  • Kumar, S., & Singh, A. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100851. [Link]

  • Chen, Y.-L., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6524. [Link]

  • Peters, G. J. (2003). Pyrimidine and Purine Antimetabolites. In: Kufe, D.W., Pollock, R.E., Weichselbaum, R.R., et al., editors. Holland-Frei Cancer Medicine. 6th edition. Hamilton (ON): BC Decker. [Link]

  • Kumar, A., & Sharma, S. (2021). “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. ResearchGate. [Link]

  • Umezawa, H., et al. (1982). Chemistry of 2-substituted pyrimidines. Studies directed toward the synthesis of the pyrimidine moiety of bleomycin. The Journal of Organic Chemistry, 47(19), 3681-3686. [Link]

  • Li, Y., Zhang, Y., & Liu, Y. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters, 14(8), 1145-1151. [Link]

  • Singh, T., & Sharma, P. (2021). Synthetic approaches of pyrimidine scaffold. ResearchGate. [Link]

  • Raj, V., & Kumar, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

  • Kumar, S., & Singh, A. (2022). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. [Link]

  • Lee, J. H., & Park, J. H. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 26(18), 5608. [Link]

  • Kaur, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(1), 104. [Link]

  • Kumar, A., & Sharma, S. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5195. [Link]

  • Sharma, P., et al. (2018). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 8(3), 441-460. [Link]

  • Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 12, 347. [Link]

  • Zaleski, D. P., et al. (2020). Equilibrium structure of pyrimidine (m-C4H4N2) from rotational spectroscopy (reSE) and high-level ab initio calculation (re) agree within the uncertainty of experimental measurement. The Journal of Chemical Physics, 152(10), 104304. [Link]

  • Singh, A., & Kumar, S. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]

  • Delang, L., et al. (2014). High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. Journal of Visualized Experiments, (87), 51524. [Link]

  • Anonymous. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts (IJCRT), 9(12). [Link]

  • Kumar, A., & Sharma, S. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 305-325. [Link]

  • Sharma, P., & Kumar, A. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 863697. [Link]

  • Kumar, A., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17894-17909. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

  • Kumar, A., & Sharma, S. (2021). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. [Link]

  • Kumar, A., & Sharma, S. (2022). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

  • Anonymous. (2017). Pyrimidine and its derivatives. SlideShare. [Link]

  • Sharma, P., et al. (2022).
  • Wang, Y., et al. (2023). De novo nucleotide biosynthesis and its dynamic regulation are crucial for systemic infection by extraintestinal Escherichia coli. PLOS Pathogens, 19(9), e1011631. [Link]

  • Kumar, S., & Singh, A. (2022). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]

  • Dherange, J. R., et al. (2024). Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space. Journal of the American Chemical Society, 146(1), 587-596. [Link]

Sources

Methodological & Application

Application Note: Evaluation of 5-Propylpyrimidine-2-carboxylic acid in D-Amino Acid Oxidase (DAAO) Inhibition Assays

[1]

Abstract & Therapeutic Context

This application note details the protocol for evaluating 5-Propylpyrimidine-2-carboxylic acid as a competitive inhibitor of D-Amino Acid Oxidase (DAAO) .

DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, most notably D-Serine , a potent endogenous co-agonist of the NMDA receptor (NMDAR).[1][2][3][4] In conditions such as Schizophrenia , reduced D-Serine levels contribute to NMDAR hypofunction.[1][2][3] Consequently, DAAO inhibitors are investigated to elevate synaptic D-Serine concentrations and restore NMDAR activity.[3]

5-Propylpyrimidine-2-carboxylic acid belongs to a class of small-molecule inhibitors where the carboxylic acid moiety coordinates with Arg283 in the DAAO active site, mimicking the substrate's carboxylate. The 5-propyl substituent is of specific interest in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pocket's tolerance for steric bulk compared to smaller analogs (e.g., 5-methyl or 5-chloro derivatives).

Chemical Properties & Handling

Compound: 5-Propylpyrimidine-2-carboxylic acid Target: D-Amino Acid Oxidase (human/rat DAAO) Storage: -20°C (Desiccated)

Solubility & Stock Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO).[5]

  • Stock Concentration: Prepare a 10 mM or 50 mM master stock.

  • Stability Note: As a carboxylic acid, the compound is stable in DMSO. However, ensure the final assay buffer has sufficient capacity (e.g., 50 mM buffer) to maintain pH 7.4, as acidic shifts can artificially suppress enzymatic activity.

  • Freeze/Thaw: Aliquot to avoid repeated cycles.

Primary Application: Fluorometric HRP-Coupled DAAO Assay

This protocol uses a coupled enzymatic reaction where DAAO generates Hydrogen Peroxide (H₂O₂), which reacts with Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) in the presence of Horseradish Peroxidase (HRP) to produce the fluorescent molecule Resorufin.

Mechanistic Pathway

The following diagram illustrates the coupled reaction and the point of inhibition.

DAAO_MechanismCompound5-Propylpyrimidine-2-carboxylic acidDAAODAAO Enzyme(Active)Compound->DAAOInhibitsH2O2H₂O₂DAAO->H2O2DSerineD-Serine(Substrate)DSerine->H2O2Oxidation via DAAOResorufinResorufin(Fluorescent Signal)H2O2->ResorufinCoupled ReactionAmplexAmplex Red(Non-Fluorescent)Amplex->ResorufinOxidation via HRPHRPHRPHRP->Resorufin

Caption: Schematic of the HRP-coupled fluorometric assay. The compound competes with D-Serine for the DAAO active site, reducing H₂O₂ production and subsequent fluorescent signal.

Experimental Protocol

Assay Format: 96-well or 384-well Black Flat-Bottom Microplates.

Reagents:
  • Assay Buffer: 50 mM Sodium Phosphate (pH 7.4), 0.01% Tween-20.

  • Enzyme: Recombinant human DAAO (hDAAO). Final conc: ~1–5 nM (titrate batch to ensure linearity).

  • Substrate: D-Serine. Final conc:

    
     value (typically 2–5 mM for hDAAO).
    
  • Detection Mix: HRP (0.5 U/mL final) + Amplex Red (50 µM final).

Step-by-Step Procedure:
  • Compound Dilution: Prepare a 3-fold serial dilution of 5-Propylpyrimidine-2-carboxylic acid in Assay Buffer (max 1% DMSO final).

  • Pre-Incubation (Critical):

    • Add 10 µL of diluted Compound to the plate.

    • Add 20 µL of hDAAO Enzyme solution.

    • Incubate for 15 minutes at Room Temperature (RT).

    • Why? This allows the inhibitor to reach binding equilibrium with the enzyme before the substrate competes for the active site.

  • Reaction Initiation:

    • Add 20 µL of Substrate/Detection Mix (D-Serine + HRP + Amplex Red).

  • Measurement:

    • Immediately place in a fluorescence plate reader.

    • Excitation: 530–540 nm | Emission: 590 nm.[5]

    • Mode: Kinetic read (every 1 min for 30 mins).

  • Data Processing: Calculate the slope (RFU/min) of the linear portion of the curve.

Data Presentation: Plate Layout & Controls
Well TypeContentsPurpose
Blank Buffer + Detection Mix (No Enzyme)Background fluorescence subtraction.
Max Signal (HC) Enzyme + Substrate + DMSO (No Inhibitor)Defines 100% Activity (

).
Min Signal (LC) Enzyme + Substrate + Known Inhibitor (e.g., CBIO, 10 µM)Defines 0% Activity (or non-specific background).
Test Wells Enzyme + Substrate + 5-Propylpyrimidine-2-carboxylic acid Experimental data points for IC50.[5]

Scientific Integrity: The Counter-Screen (Self-Validation)

Crucial Warning: Compounds containing aromatic rings or carboxylic acids can sometimes interfere with HRP or quench Resorufin fluorescence, leading to False Positives .

Protocol: Run the exact assay described in Section 3.2, but omit DAAO and D-Serine . Instead, add a fixed concentration of Hydrogen Peroxide (e.g., 10 µM) directly to the well containing the compound and Detection Mix.

  • Logic: If 5-Propylpyrimidine-2-carboxylic acid reduces the signal in this assay, it is inhibiting HRP or quenching fluorescence, not inhibiting DAAO.

  • Acceptance Criteria: Signal in the presence of compound should be >90% of the DMSO control signal.

Workflow Visualization

The following diagram outlines the operational workflow to ensure reproducibility.

WorkflowStartStart: Compound Prep(Serial Dilution in Buffer)PreIncPre-Incubation (15 min)Enzyme + CompoundStart->PreIncInitInitiate ReactionAdd D-Serine/Amplex/HRP MixPreInc->InitReadKinetic Read(Ex 530nm / Em 590nm)Init->ReadAnalysisData AnalysisCalculate Slope (RFU/min)Read->AnalysisQCQC Check:Z' > 0.5 & Counter-Screen PassAnalysis->QC

Caption: Operational workflow for the DAAO inhibition assay. Pre-incubation is the critical step for accurate IC50 determination.

References

  • Adage, T., et al. (2008). "In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor."[1] European Journal of Pharmacology.

  • Smith, S. M., et al. (2009). "The demonstration of a clear PK/PD relationship for a novel series of D-amino acid oxidase inhibitors." Biochemical Pharmacology.

  • Ferraris, D., et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors."[1] Journal of Medicinal Chemistry.

  • Hopkins, S. C., et al. (2013). "D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia." Current Opinion in Drug Discovery & Development.

  • Thermo Fisher Scientific. "Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol." ThermoFisher.com.

The Pivotal Role of Pyrimidine Carboxylic Acids in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of life itself, forming the basis of nucleobases in DNA and RNA. When functionalized with a carboxylic acid group, this privileged structure unlocks a vast and diverse chemical space, giving rise to a class of compounds with profound implications for medicinal chemistry. Pyrimidine carboxylic acids and their derivatives have emerged as versatile pharmacophores, demonstrating a remarkable breadth of biological activities. Their ability to engage with a multitude of biological targets through various non-covalent interactions has led to their successful application in the development of anticancer, antiviral, antibacterial, and anti-inflammatory agents.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the significant applications of pyrimidine carboxylic acids in medicinal chemistry. We will explore the causality behind their therapeutic effects, provide detailed, field-proven protocols for their synthesis and biological evaluation, and present quantitative data to inform structure-activity relationship (SAR) studies.

Anticancer Applications: Targeting the Engines of Malignancy

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways, many of which are regulated by protein kinases. Pyrimidine carboxylic acid derivatives have proven to be highly effective as kinase inhibitors, acting as ATP-competitive antagonists that block the phosphorylation of downstream substrates, thereby arresting cell cycle progression and inducing apoptosis.

Mechanism of Action: Kinase Inhibition

A significant number of pyrimidine carboxylic acid-based anticancer agents function by targeting the ATP-binding pocket of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases. The pyrimidine core mimics the adenine ring of ATP, while the carboxylic acid moiety and other substituents can be tailored to form specific interactions with the amino acid residues in the kinase domain, conferring both potency and selectivity.

For instance, in the case of EGFR inhibition, these compounds can block the downstream RAS-RAF-MEK-ERK and PI3K-AKT signaling pathways, which are critical for cell proliferation, survival, and angiogenesis.[1]

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds PCA_Inhibitor Pyrimidine Carboxylic Acid Inhibitor PCA_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Figure 1: Mechanism of EGFR Inhibition.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Pyrimidine carboxylic acid derivatives

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine carboxylic acid derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Pyrimidine Carboxylic Acid Derivatives
Compound IDTargetCell LineIC₅₀ (µM)Reference
PCA-1 EGFRA549 (Lung)0.054[2]
PCA-2 Aurora Kinase ANCI-H446 (SCLC)< 0.2[3]
PCA-3 DHFRMCF-7 (Breast)7.8[4]
PCA-4 PIM-1 KinaseHepG2 (Liver)2.5N/A
PCA-5 EGFRMDA-MB-468 (Breast)0.267[2]

Antiviral Applications: Halting Viral Replication

The structural diversity of pyrimidine carboxylic acid derivatives has been exploited to develop potent antiviral agents. These compounds can interfere with various stages of the viral life cycle, from entry into the host cell to the replication of the viral genome.[3]

Mechanism of Action: Viral Entry Inhibition

One of the key strategies in antiviral drug development is to block the entry of the virus into the host cell. For enveloped viruses like HIV, this process involves the fusion of the viral and cellular membranes, which is mediated by viral envelope proteins. Some thiolated pyrimidine derivatives have been shown to inhibit HIV entry by interacting with redox-active disulfide bonds in the CD4 receptor on the host cell and the gp120 envelope protein of the virus, thereby preventing the conformational changes required for membrane fusion.[5]

HIV_Entry_Inhibition cluster_virus HIV Virion cluster_cell Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5_CXCR4->Fusion 3. Fusion PCA_Inhibitor Thiolated Pyrimidine Carboxylic Acid PCA_Inhibitor->gp120 Inhibits PCA_Inhibitor->CD4 Inhibits

Figure 2: Mechanism of HIV Entry Inhibition.
Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for determining the antiviral activity of a compound. It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.

Materials:

  • Pyrimidine carboxylic acid derivatives

  • Virus stock (e.g., Herpes Simplex Virus)

  • Host cell line (e.g., Vero cells)

  • MEM (Minimum Essential Medium) with 2% FBS

  • Agarose

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates and grow to confluence.

  • Compound and Virus Incubation: Prepare serial dilutions of the pyrimidine carboxylic acid derivatives. Mix each dilution with a known titer of the virus and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the medium from the confluent cell monolayers and infect with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Agarose Overlay: After adsorption, remove the inoculum and overlay the cells with a mixture of 2X MEM and 1.2% agarose.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with 10% formalin and stain with crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC₅₀ value.

Antibacterial Applications: Disrupting Essential Bacterial Processes

The rise of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. Pyrimidine carboxylic acids have been investigated as a promising scaffold for the development of new antibiotics, particularly those targeting essential bacterial enzymes like DNA gyrase.

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process that is vital for relieving torsional stress. Some pyrimidine carboxylic acid derivatives, often as hybrids with quinolones, have been shown to inhibit DNA gyrase by binding to the GyrB subunit, which is responsible for the ATPase activity of the enzyme. This inhibition prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.

DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase Complex GyrA GyrA Subunit (DNA Cleavage/Re-ligation) DNA Bacterial DNA GyrA->DNA Introduces Negative Supercoils Replication DNA Replication & Transcription Blocked GyrA->Replication Leads to GyrB GyrB Subunit (ATPase Activity) ADP ADP + Pi GyrB->ADP Hydrolyzes DNA->GyrA Binds ATP ATP ATP->GyrB Binds PCA_Inhibitor Pyrimidine Carboxylic Acid Inhibitor PCA_Inhibitor->GyrB Inhibits

Figure 3: Mechanism of DNA Gyrase Inhibition.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Pyrimidine carboxylic acid derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrimidine carboxylic acid derivative in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in MHB in a 96-well plate.

  • Bacterial Inoculum Preparation: Grow the bacterial strain in MHB to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Antibacterial Activity of Pyrimidine Carboxylic Acid Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
PCA-6 Staphylococcus aureus8[6]
PCA-7 Escherichia coli16[7]
PCA-8 Pseudomonas aeruginosa32[8]
PCA-9 Bacillus subtilis4[7]

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyrimidine carboxylic acid derivatives have been developed as potent anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Certain pyrimidine carboxylic acid derivatives have been shown to be highly selective COX-2 inhibitors.[9][10]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Conversion Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates PCA_Inhibitor Pyrimidine Carboxylic Acid Inhibitor PCA_Inhibitor->COX2 Inhibits

Figure 4: Mechanism of COX-2 Inhibition.
Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is to measure the production of prostaglandin E₂ (PGE₂) from arachidonic acid in a cell-free system or in whole cells.

Materials:

  • Pyrimidine carboxylic acid derivatives

  • Recombinant human COX-2 enzyme

  • Arachidonic acid

  • PGE₂ EIA kit

  • Assay buffer

Procedure:

  • Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the pyrimidine carboxylic acid derivatives or a vehicle control for a specified time at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: After a set incubation period, terminate the reaction.

  • PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

Pyrimidine carboxylic acids represent a highly versatile and privileged scaffold in medicinal chemistry. Their inherent drug-like properties and the tunability of their structure have enabled the development of a wide array of therapeutic agents with diverse mechanisms of action. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and target biology, holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders. As our understanding of disease pathways becomes more nuanced, the rational design of pyrimidine carboxylic acid derivatives targeting novel and challenging biological targets will undoubtedly remain a vibrant and fruitful area of research in the years to come.

References

  • Abdelgawad, M. A., et al. (2018). Design, synthesis, analgesic, anti-inflammatory activity of novel pyrazolones possessing aminosulfonyl pharmacophore as inhibitors of COX-2/5-LOX enzymes: Histopathological and docking studies. Bioorganic Chemistry, 78, 103–114.
  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7596–7619.
  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 488-510.
  • KEGG PATHWAY Database. (n.d.). Retrieved January 27, 2026, from [Link]

  • Nagy, K., et al. (2016). New Approach for Inhibition of HIV Entry: Modifying CD4 Binding Sites by Thiolated Pyrimidine Derivatives. Current Microbiology, 73(1), 123-129.
  • Sharma, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. ACS Omega, 7(25), 21255-21285.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5227.
  • The Synthesis of Antiviral Agents Using Pyrimidinecarboxylic Acid Deriv
  • Abdelgawad, M. A., et al. (2019). Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds. Bioorganic Chemistry, 85, 424-434.
  • Fathalla, O. A., et al. (2019). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1086-1097.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences, 25(20), 11011.
  • Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. (2016). Organic & Biomolecular Chemistry, 14(3), 846-850.
  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). Antibiotics, 11(7), 963.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences, 25(20), 11011.
  • Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. (2023). Journal of Chemical Health Risks.
  • Pyrrolopyrimidine inhibitors of DNA gyrase B (GyrB) and topoisomerase IV (ParE), Part II: development of inhibitors with broad spectrum, Gram-negative antibacterial activity. (2013). Bioorganic & Medicinal Chemistry Letters, 23(5), 1546-1551.

Sources

Mastering the Purification of Pyrimidine Carboxylic Acid Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pyrimidine Carboxylic Acid Derivatives

Pyrimidine carboxylic acid derivatives represent a cornerstone in modern medicinal chemistry and drug development. Their structural motif is integral to a wide array of therapeutic agents, including antiviral and anticancer drugs.[1] The biological efficacy and safety of these compounds are intrinsically linked to their purity. Even minute impurities, often remnants of complex synthetic pathways, can lead to altered pharmacological profiles, increased toxicity, or undesirable side effects. Therefore, the development of robust and efficient purification strategies is not merely a matter of chemical refinement but a critical step in ensuring the quality and reliability of these vital pharmaceutical building blocks.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and advanced techniques for the purification of pyrimidine carboxylic acid derivatives. Moving beyond generic protocols, this document delves into the underlying chemical principles that govern the selection and optimization of purification methods, empowering the reader to develop tailored solutions for their specific target molecules.

Understanding the Physicochemical Landscape of Pyrimidine Carboxylic Acids

The successful purification of any compound hinges on a thorough understanding of its physicochemical properties. For pyrimidine carboxylic acid derivatives, several key parameters dictate the choice of purification strategy:

  • Acidity (pKa): The presence of the carboxylic acid group confers acidic properties, while the pyrimidine ring itself can exhibit basicity. The overall pKa of the molecule is a composite of these features and is significantly influenced by the nature and position of other substituents on the pyrimidine ring.[2] This acidic character is fundamental to purification techniques such as acid-base extraction.

  • Polarity: The polarity of pyrimidine carboxylic acid derivatives can vary widely depending on the functional groups present. This property is a primary determinant in chromatographic separations, influencing the choice of both the stationary and mobile phases.

  • Solubility: The solubility profile in various organic solvents and aqueous solutions is crucial for developing effective recrystallization protocols and for sample preparation in chromatographic methods.

The interplay of these properties necessitates a rational approach to purification, often involving a combination of techniques to achieve the desired level of purity.

Core Purification Strategies: From Classical to Advanced

A multi-tiered approach to purification is often the most effective. This typically begins with a bulk purification technique to remove major impurities, followed by a high-resolution method to eliminate trace contaminants.

Acid-Base Extraction: Harnessing pH Gradients for Selective Separation

Acid-base extraction is a powerful and often first-line technique for the purification of ionizable compounds like pyrimidine carboxylic acid derivatives. This liquid-liquid extraction method leverages the differential solubility of the acidic compound and non-acidic impurities in aqueous and organic phases as a function of pH.

Scientific Principle:

At a pH significantly below the pKa of the carboxylic acid, the compound exists predominantly in its neutral, protonated form, which is more soluble in organic solvents. Conversely, at a pH above the pKa, the carboxylic acid is deprotonated to its carboxylate salt form, rendering it more soluble in the aqueous phase. Neutral impurities, however, remain in the organic phase regardless of the aqueous phase's pH. This pH-dependent partitioning allows for the selective separation of the desired acidic product.

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture containing the pyrimidine carboxylic acid derivative in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification & Extraction: Transfer the organic solution to a separatory funnel and add an aqueous solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃) solution. The volume of the aqueous phase should be roughly equal to that of the organic phase.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (especially with bicarbonate, which generates CO₂). Allow the layers to separate completely. The pyrimidine carboxylic acid, now as its sodium salt, will be in the aqueous layer.

  • Back-Extraction (Optional): To remove any neutral impurities that may have been carried over, the aqueous layer can be washed with a fresh portion of the organic solvent.

  • Acidification and Isolation: Carefully acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH well below the pKa of the carboxylic acid. The protonated pyrimidine carboxylic acid will precipitate out of the aqueous solution.

  • Collection and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and dry thoroughly.

Troubleshooting Tips:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can often be broken by the addition of a small amount of brine (saturated NaCl solution).

  • Incomplete Precipitation: If the product does not precipitate upon acidification, it may be sufficiently soluble in the acidic aqueous phase. In this case, extract the acidified aqueous phase with several portions of a suitable organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a classic and highly effective technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a given solvent increases with temperature.

Scientific Principle:

An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Soluble impurities, being present in lower concentrations, remain in the solution (mother liquor). Insoluble impurities can be removed by hot filtration.

Detailed Protocol for Recrystallization:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should:

    • Dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.

    • Not react with the compound.

    • Have a boiling point lower than the melting point of the compound.

    • Be sufficiently volatile to be easily removed from the purified crystals.

    • A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.[1]

  • Dissolution: Place the crude pyrimidine carboxylic acid derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals to a constant weight.

Solvent Selection Guide for Pyrimidine Carboxylic Acids:

Solvent ClassExamplesSuitability for Pyrimidine Carboxylic Acids
Protic Solvents Water, Ethanol, MethanolOften good choices due to the polarity and hydrogen bonding capabilities of the target molecules. Water can be particularly effective for highly polar derivatives.
Aprotic Polar Solvents Acetone, Ethyl AcetateCan be effective, especially in solvent pairs with less polar solvents like hexanes.
Aprotic Nonpolar Solvents Hexanes, TolueneGenerally used as the "poor" solvent in a solvent pair to induce crystallization.

Troubleshooting Tips:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a supersaturated solution or cooling too quickly. Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound.

Column Chromatography: High-Resolution Separation Based on Polarity

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a solid stationary phase and their solubility in a liquid mobile phase.

Scientific Principle:

A solution of the crude mixture is loaded onto a column packed with a solid adsorbent (the stationary phase), typically silica gel or alumina. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds that are more soluble in the mobile phase will move more quickly. This differential migration allows for the separation of the components of the mixture.

Detailed Protocol for Column Chromatography:

  • Stationary Phase Selection: For most pyrimidine carboxylic acid derivatives, silica gel is the stationary phase of choice. However, for basic derivatives that may interact strongly with the acidic silica, neutral or basic alumina can be a better alternative.[3]

  • Mobile Phase Selection: The choice of mobile phase (eluent) is determined by the polarity of the target compound and impurities. Thin-layer chromatography (TLC) is an indispensable tool for optimizing the solvent system. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. For acidic compounds that may streak on silica, adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can improve the peak shape.[4]

  • Column Packing: The column must be packed uniformly to ensure good separation. This can be done by either dry packing or slurry packing.

  • Sample Loading: The crude sample can be loaded onto the column either as a concentrated solution in the mobile phase or by "dry loading," where the sample is pre-adsorbed onto a small amount of silica gel.

  • Elution: The mobile phase is passed through the column, and fractions are collected as they elute. The composition of the eluent can be kept constant (isocratic elution) or its polarity can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Analysis and Isolation: The collected fractions are analyzed by TLC to identify those containing the pure product. The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified pyrimidine carboxylic acid derivative.

Troubleshooting Tips:

  • Compound Streaking on TLC/Column: This is common for acidic or basic compounds on silica gel. Adding a small amount of a modifier to the eluent (e.g., acetic acid for acids, triethylamine for bases) can often resolve this issue.[3]

  • Poor Separation: If the separation is poor, the polarity of the mobile phase may need to be adjusted. If compounds are eluting too quickly, decrease the polarity of the eluent. If they are moving too slowly, increase the polarity.

Advanced Purification Techniques for Challenging Separations

For complex mixtures or when very high purity is required, more advanced chromatographic techniques are often necessary.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution technique that is essentially a scaled-up version of analytical HPLC. It is particularly useful for purifying polar compounds that are difficult to separate by conventional column chromatography.[5]

Key Considerations for Prep-HPLC of Pyrimidine Carboxylic Acid Derivatives:

  • Column Choice: Reversed-phase columns (e.g., C18, C8) are commonly used for the separation of pyrimidine derivatives.[6]

  • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous component is often adjusted with an acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form, leading to better retention and peak shape.

  • Method Development: An analytical HPLC method is first developed to achieve good separation of the target compound from its impurities. This method is then scaled up to a preparative scale by increasing the column diameter and flow rate.

Counter-Current Chromatography (CCC)

Counter-current chromatography is a form of liquid-liquid partition chromatography that does not use a solid support. This makes it ideal for the purification of compounds that may irreversibly adsorb to or decompose on solid stationary phases like silica gel.[7]

Principle of CCC:

CCC utilizes two immiscible liquid phases. One phase is held stationary in a coil by a centrifugal force, while the other mobile phase is pumped through it. The separation of compounds is based on their differential partitioning between the two liquid phases.

Application to Pyrimidine Carboxylic Acid Derivatives:

CCC is particularly well-suited for the purification of polar and ionizable compounds, making it a valuable tool for pyrimidine carboxylic acid derivatives. The selection of the two-phase solvent system is critical for achieving a successful separation.

Case Study: Purification of Orotic Acid

Orotic acid (pyrimidine-2,4-dione-6-carboxylic acid) is a key intermediate in the biosynthesis of pyrimidines. Its purification often involves recrystallization from water.

Protocol for Recrystallization of Orotic Acid:

  • Dissolution: Suspend crude orotic acid in deionized water.

  • Heating: Heat the suspension to boiling with stirring to dissolve the orotic acid.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.

  • Hot Filtration: Filter the hot solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to complete the crystallization.

  • Isolation and Drying: Collect the white, crystalline orotic acid by vacuum filtration, wash with a small amount of cold water, and dry to a constant weight.

Visualizing Purification Workflows

Purification_Workflow Crude_Product Crude Pyrimidine Carboxylic Acid Derivative Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Bulk Impurity Removal Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography For Complex Mixtures Recrystallization Recrystallization Acid_Base->Recrystallization Further Purification Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Recrystallization Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC High Purity Required Prep_HPLC->Pure_Product

Acid_Base_Extraction start Crude Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Carboxylate Salt) separate->aqueous_layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify precipitate Precipitate/ Extract acidify->precipitate product Pure Pyrimidine Carboxylic Acid precipitate->product

Conclusion: A Pathway to Purity

The purification of pyrimidine carboxylic acid derivatives is a critical and often challenging aspect of their use in research and development. A successful purification strategy is not a one-size-fits-all protocol but rather a carefully considered approach based on the specific physicochemical properties of the target molecule and the nature of the impurities. By leveraging a combination of fundamental techniques such as acid-base extraction and recrystallization, and employing advanced methods like preparative HPLC and counter-current chromatography when necessary, researchers can confidently achieve the high levels of purity required for their intended applications. This guide serves as a foundational resource, providing both the practical protocols and the scientific rationale to empower chemists in their pursuit of pure and reliable pyrimidine carboxylic acid derivatives.

References

  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • Moiseev, D. V., Marchenko, S. I., Moiseeva, A. M., Trukhacheva, T. V., Petrov, P. T., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from [Link]

  • ChemTalk. (2023). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • de Andrade, F. M., Rodrigues, G. V., & de Souza, M. C. B. V. (2007). Applications of counter-current chromatography in organic synthesis purification of heterocyclic derivatives of lapachol.
  • Organic Syntheses. (n.d.). Preparation of 2-aminopyrimidine. Retrieved from [Link]

  • Zichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • CUNY York College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Orotic acid. Retrieved from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids? Retrieved from [Link]

Sources

Application Notes and Protocols for 5-Propylpyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides comprehensive application notes and detailed protocols for the safe handling and storage of 5-Propylpyrimidine-2-carboxylic acid. As a member of the pyrimidine carboxylic acid family, this compound is of significant interest in pharmaceutical and agrochemical research.[1] This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of experimental outcomes. Given the absence of a specific Safety Data Sheet (SDS) for 5-Propylpyrimidine-2-carboxylic acid, this document synthesizes information from structurally similar compounds and established laboratory safety principles to provide a robust framework for its use.

Introduction to 5-Propylpyrimidine-2-carboxylic acid

Pyrimidine-2-carboxylic acids are versatile heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules.[1] Their unique chemical structure, featuring a pyrimidine ring, makes them valuable precursors for the development of novel drugs, particularly in oncology and infectious disease research, as well as in the formulation of modern agrochemicals such as herbicides and fungicides.[1] The addition of a propyl group at the 5-position of the pyrimidine ring in 5-Propylpyrimidine-2-carboxylic acid is anticipated to modulate its physicochemical properties, such as lipophilicity, which can significantly influence its biological activity and pharmacokinetic profile.

Due to the limited availability of specific data for 5-Propylpyrimidine-2-carboxylic acid, a cautious approach to its handling and storage is paramount. The protocols outlined herein are based on the known characteristics of similar pyrimidine carboxylic acids and general principles of chemical safety.

Physicochemical and Hazard Profile

The exact physicochemical properties of 5-Propylpyrimidine-2-carboxylic acid are not extensively documented. However, by examining related compounds, we can infer a likely profile. Carboxylic acids, in general, are known to be acidic and can exhibit varying degrees of solubility in water and organic solvents.[2] The pyrimidine moiety introduces polar characteristics, while the propyl group adds nonpolar character.

Table 1: Inferred Physicochemical Properties and Hazard Information

PropertyInferred Value/InformationRationale/Source
Molecular Formula C8H10N2O2Based on chemical structure
Molecular Weight 166.18 g/mol Calculated from molecular formula
Appearance Likely a white to light yellow crystalline solidBased on similar pyrimidine carboxylic acids[1]
Melting Point Expected to be a solid at room temperature with a defined melting pointGeneral property of similar small organic molecules[1]
Solubility Likely soluble in polar organic solvents such as DMSO and DMF.[3][4] Solubility in water may be limited but enhanced at higher pH.General solubility of carboxylic acids and related compounds[2]
Stability Expected to be stable under standard laboratory conditions.[3]General stability of pyrimidine carboxylic acids[3]
Hazard Statements Inferred: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5][6]Based on hazard classifications of similar pyrimidine carboxylic acids.[5][6]
Precautionary Statements Inferred: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338Based on hazard classifications of similar pyrimidine carboxylic acids.[5]

Core Directive: Safe Handling Protocols

The handling of 5-Propylpyrimidine-2-carboxylic acid requires adherence to stringent safety protocols to minimize exposure and prevent accidents. The following procedures are based on the potential hazards of skin, eye, and respiratory irritation.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The causality behind each PPE recommendation is to create a barrier between the researcher and the potentially hazardous compound.

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[7]

  • Hand Protection: Wear nitrile or neoprene gloves that are regularly inspected for integrity before use.[7][8] Proper glove removal technique is essential to avoid skin contamination.[8]

  • Body Protection: A lab coat must be worn to protect against skin contact.[7] For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (N95 or better) is required to prevent inhalation of dust.[8]

Engineering Controls

Engineering controls are designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All weighing and handling of the solid material, as well as the preparation of its solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are safely diluted and removed.[8]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that the work area within the chemical fume hood is clean and uncluttered. Have all necessary equipment, including a spill kit, readily accessible.

  • Weighing:

    • Don all required PPE.

    • Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of 5-Propylpyrimidine-2-carboxylic acid to the weighing vessel using a clean spatula. Avoid generating dust.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed compound.

    • If necessary, gently agitate or stir the mixture to facilitate dissolution. Sonication may be used if the compound is difficult to dissolve.

  • Post-Handling:

    • Clean all equipment that has come into contact with the chemical.

    • Wipe down the work surface in the fume hood.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.[8]

    • Wash hands thoroughly with soap and water after handling is complete.

Comprehensive Storage Protocols

Proper storage is crucial for maintaining the stability of 5-Propylpyrimidine-2-carboxylic acid and ensuring a safe laboratory environment. The primary goals of the storage protocol are to prevent degradation of the compound, avoid incompatible chemical reactions, and minimize the risk of spills or leaks.

Storage Conditions
  • Temperature: Store in a cool, dry place.[3][9] Refrigeration at 2-8°C is recommended for long-term storage to minimize potential degradation.[1][4]

  • Atmosphere: Store in a tightly sealed container to protect from moisture and air.[3][8] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

  • Light: Protect from direct sunlight and strong light sources.[10]

Chemical Compatibility and Segregation

Incompatible chemicals must be segregated to prevent dangerous reactions.[11][12]

  • Incompatibilities: Avoid storing with strong oxidizing agents, strong bases, and amines.[7][9]

  • Segregation: Store 5-Propylpyrimidine-2-carboxylic acid with other organic acids, away from inorganic acids and bases.[7][12] It should also be segregated from flammable materials.[7]

StorageDecisionTree start Start: Receive 5-Propylpyrimidine-2-carboxylic acid check_sds Is a specific SDS available? start->check_sds follow_sds Follow specific SDS storage instructions check_sds->follow_sds Yes general_protocol Follow general protocol for pyrimidine carboxylic acids check_sds->general_protocol No storage_location Select Storage Location general_protocol->storage_location cool_dry Cool, Dry, and Dark Area storage_location->cool_dry Short-term refrigerator Dedicated Chemical Refrigerator (2-8°C) storage_location->refrigerator Long-term cabinet Corrosive/Acid Cabinet cool_dry->cabinet refrigerator->cabinet check_compatibility Check for Incompatibilities cabinet->check_compatibility segregate Segregate from: - Strong Oxidizing Agents - Strong Bases - Amines - Inorganic Acids check_compatibility->segregate Incompatibles present final_storage Store in tightly sealed, properly labeled container check_compatibility->final_storage No incompatibles segregate->final_storage

Caption: Decision workflow for the appropriate storage of 5-Propylpyrimidine-2-carboxylic acid.

Spill Management and Waste Disposal

A proactive approach to spill management and waste disposal is essential for laboratory safety and environmental protection.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.

  • Communicate: Alert laboratory personnel and the safety officer.

  • Protect: Don appropriate PPE, including respiratory protection if the material is a dust.

  • Contain: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[5] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Neutralize: For spills of acidic solutions, once the bulk material is removed, the area can be neutralized with a mild base such as sodium bicarbonate solution.[7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Waste Disposal

All waste containing 5-Propylpyrimidine-2-carboxylic acid must be treated as hazardous waste.

  • Containers: Collect all waste in clearly labeled, sealed, and appropriate hazardous waste containers.[8]

  • Segregation: Do not mix waste with other incompatible waste streams.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Protocols: Solution Preparation

The preparation of accurate and stable solutions is fundamental to successful experimentation.

Recommended Solvents

Based on the properties of similar compounds, the following solvents are recommended for solubilizing 5-Propylpyrimidine-2-carboxylic acid:

  • Dimethyl sulfoxide (DMSO)[4]

  • Dimethylformamide (DMF)[3]

  • Ethanol[3]

  • Phosphate Buffered Saline (PBS) (solubility may be limited and pH-dependent)[3]

Protocol for Preparing a Stock Solution
  • Calculate: Determine the mass of 5-Propylpyrimidine-2-carboxylic acid required to achieve the desired concentration and volume.

  • Weigh: Following the safe handling protocol in section 3.3, accurately weigh the compound into a sterile, conical tube or volumetric flask.

  • Dissolve: Add a small amount of the chosen solvent to the solid and vortex or sonicate until fully dissolved.

  • Dilute: Once dissolved, add the remaining solvent to reach the final desired volume.

  • Label: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store: Store the stock solution at -20°C or -80°C for long-term stability. Before each use, thaw the solution completely and vortex gently to ensure homogeneity.

SolutionPreparationWorkflow start Start: Prepare Stock Solution calculate Calculate required mass of compound start->calculate weigh Weigh compound in fume hood using safe handling procedures calculate->weigh dissolve Add small amount of solvent and dissolve (vortex/sonicate) weigh->dissolve dilute Add solvent to final volume dissolve->dilute label Label tube with all necessary information dilute->label store Store at -20°C or -80°C label->store

Caption: Workflow for the preparation of a stock solution of 5-Propylpyrimidine-2-carboxylic acid.

Conclusion

The responsible handling and storage of 5-Propylpyrimidine-2-carboxylic acid are critical for ensuring laboratory safety and the integrity of research outcomes. While specific data for this compound is limited, the principles and protocols outlined in this guide, derived from data on analogous compounds and established safety standards, provide a comprehensive framework for its management. Researchers are strongly encouraged to adhere to these guidelines and to consult their institution's safety office for any additional requirements.

References

  • Bluestar-pharm. (2023). MSDS of 2-Aminopyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Isopropylamino)pyrimidine-5-carboxylic acid. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Hazardous Chemicals: Acids. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylpyrimidine-5-carboxylic acid. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Retrieved from [Link]

Sources

Application Note: Derivatization of 5-Propylpyrimidine-2-carboxylic acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Propylpyrimidine-2-carboxylic acid is a key heterocyclic building block in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Accurate quantification of this analyte in complex matrices such as biological fluids, tissues, and environmental samples is crucial for research and development, including pharmacokinetic studies, metabolic profiling, and safety assessments.

The inherent chemical properties of 5-Propylpyrimidine-2-carboxylic acid—specifically its polarity due to the carboxylic acid group—present analytical challenges.[2] These challenges include poor volatility, which limits direct analysis by gas chromatography (GC), and the potential for suboptimal retention and peak shape in reversed-phase liquid chromatography (LC).[3][4] Furthermore, its lack of a native chromophore or fluorophore can limit sensitivity in UV or fluorescence-based detection methods.[4]

Chemical derivatization is a powerful strategy to overcome these limitations.[5][6] By chemically modifying the carboxylic acid functional group, we can enhance the analyte's physicochemical properties to make it more amenable to a specific analytical technique. This application note provides detailed protocols and the underlying scientific rationale for two primary derivatization strategies for 5-Propylpyrimidine-2-carboxylic acid:

  • Esterification: To increase volatility for robust GC-Mass Spectrometry (GC-MS) analysis.

  • Amide Coupling: To improve ionization efficiency for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and to introduce a fluorescent tag for high-sensitivity HPLC with fluorescence detection (HPLC-FLD).

The Case for Derivatization: Scientific Rationale

The decision to derivatize an analyte is driven by the need to match its chemical properties with the requirements of the chosen analytical platform. For 5-Propylpyrimidine-2-carboxylic acid, the primary goals are:

  • Enhance Volatility for GC-MS: The carboxylic acid group forms strong hydrogen bonds, resulting in a high boiling point and low volatility.[2] Converting it to a less polar ester disrupts this hydrogen bonding, allowing the molecule to be readily vaporized for GC analysis.[7]

  • Improve Chromatographic Performance: Derivatization can lead to sharper, more symmetrical peaks in both GC and LC by masking the polar carboxylic acid group, which can otherwise interact undesirably with the stationary phase.

  • Increase Detection Sensitivity: For LC-MS, derivatization can introduce a functional group that is more readily ionized, leading to a stronger signal.[3][6] For HPLC-FLD, attaching a fluorescent molecule allows for highly sensitive and selective detection, far exceeding what is possible with UV detection for a non-chromophoric compound.[4][8]

Strategy I: Esterification for GC-MS Analysis

Esterification is a classic and reliable method for preparing carboxylic acids for GC analysis. We will focus on methylation, as it provides a significant increase in volatility with a minimal increase in molecular weight. The most common methods for this are acid-catalyzed esterification.[7][9][10]

Reaction Principle: Acid-Catalyzed Methylation

In this reaction, a strong acid catalyst (e.g., HCl or H₂SO₄) in methanol protonates the carboxyl group of 5-Propylpyrimidine-2-carboxylic acid. This enhances the electrophilicity of the carboxyl carbon, facilitating a nucleophilic attack by methanol to form a methyl ester.[11]

Experimental Workflow for Esterification

Caption: Workflow for the acid-catalyzed methylation of 5-Propylpyrimidine-2-carboxylic acid.

Detailed Protocol: Methyl Esterification

Materials:

  • Dried extract of 5-Propylpyrimidine-2-carboxylic acid

  • 3 N Hydrochloric acid in Methanol (commercially available or prepared by bubbling HCl gas through anhydrous methanol)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • 2 mL screw-cap reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Ensure the sample is completely dry in a reaction vial. The presence of water will inhibit the reaction.

  • Reagent Addition: Add 200 µL of 3 N HCl in methanol to the dried sample.

  • Reaction: Tightly cap the vial and place it in a heating block or water bath at 65°C for 20 minutes.[12]

  • Solvent Removal: After the reaction, uncap the vial and evaporate the methanolic HCl to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate.

  • Drying: Pass the reconstituted sample through a small plug of anhydrous sodium sulfate to remove any trace moisture.

  • Analysis: The sample is now ready for injection into the GC-MS.

Expected Results & Validation

The successful derivatization will result in the formation of methyl 5-propylpyrimidine-2-carboxylate. This can be confirmed by a characteristic mass shift in the mass spectrum.

CompoundMolecular FormulaMolecular Weight ( g/mol )DerivativeMass Shift (Da)
5-Propylpyrimidine-2-carboxylic acidC₈H₁₀N₂O₂166.18Methyl 5-propylpyrimidine-2-carboxylate+14.02

Strategy II: Amide Coupling for LC-MS/MS and Fluorescence Detection

For LC-based methods, derivatization via amide coupling offers great versatility. By choosing the appropriate amine-containing reagent, one can either improve ionization for mass spectrometry or introduce a fluorescent tag.[13][14] Carbodiimide chemistry, particularly with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), is a common and effective method for forming amide bonds under mild, aqueous-compatible conditions.[15]

Reaction Principle: EDC-Mediated Amide Coupling

The reaction proceeds in two main steps:

  • Activation: The carboxylic acid group of 5-Propylpyrimidine-2-carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[15] This intermediate is often stabilized by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable NHS-ester.

  • Coupling: The amine group of the labeling reagent then performs a nucleophilic attack on the activated carbonyl, displacing the EDC-urea byproduct and forming a stable amide bond.

Experimental Workflow for Amide Coupling

G cluster_0 Activation cluster_1 Coupling A Analyte in Buffer (e.g., MES, pH 6.0) B Add EDC & NHS A->B C Incubate (15 min, RT) Forms NHS-ester intermediate B->C D Add Amine Reagent (e.g., AP-Py for LC-MS or Dansyl Cadaverine for FLD) C->D E Incubate (1-2 hr, RT) Forms stable amide bond D->E F Quench Reaction (Optional) E->F G LC-MS/MS or HPLC-FLD Analysis F->G

Caption: General workflow for the EDC/NHS-mediated amidation of 5-Propylpyrimidine-2-carboxylic acid.

Detailed Protocol: Amidation for LC-MS/MS with 3-Nitrophenylhydrazine (3-NPH)

3-NPH is an effective derivatizing agent that improves ionization efficiency in positive ion mode LC-MS/MS.[3]

Materials:

  • Sample containing 5-Propylpyrimidine-2-carboxylic acid

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 3-nitrophenylhydrazine (3-NPH)

  • Pyridine

  • Acetonitrile (ACN) and Water (LC-MS grade)

  • 1.5 mL microcentrifuge tubes

Procedure: (Adapted from Han et al., 2015[3])

  • Sample Preparation: Prepare the sample in a 50:50 ACN/Water mixture.

  • Reagent Preparation:

    • Prepare a 20 mM solution of 3-NPH in 50:50 ACN/Water.

    • Prepare a 120 mM solution of EDC in 50:50 ACN/Water.

    • Prepare a 6% pyridine in 50:50 ACN/Water solution.

  • Derivatization: To 50 µL of the sample, add 20 µL of the 3-NPH solution and 20 µL of the EDC solution containing 6% pyridine.

  • Reaction: Vortex the mixture and incubate at 40°C for 30 minutes.

  • Quenching & Dilution: After incubation, dilute the sample with an appropriate mobile phase (e.g., 90:10 Water/ACN with 0.1% formic acid) for LC-MS/MS analysis.

Detailed Protocol: Fluorescent Labeling with Dansyl Cadaverine for HPLC-FLD

Dansyl cadaverine is a primary amine-containing fluorescent reagent that can be coupled to carboxylic acids, enabling highly sensitive detection.[5]

Materials:

  • Sample containing 5-Propylpyrimidine-2-carboxylic acid

  • EDC and Sulfo-NHS

  • Dansyl cadaverine

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0

  • DMSO (Dimethyl sulfoxide)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Sample Preparation: Reconstitute the dried sample in 100 µL of MES buffer.

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock of Dansyl cadaverine in DMSO.

    • Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in MES buffer.

  • Activation: Add 10 µL of EDC solution and 10 µL of Sulfo-NHS solution to the sample. Vortex and incubate for 15 minutes at room temperature.

  • Coupling: Add 5 µL of the Dansyl cadaverine stock solution. Vortex and incubate for 2 hours at room temperature, protected from light.

  • Analysis: The sample is ready for direct injection or can be diluted with the mobile phase for HPLC-FLD analysis. Use excitation and emission wavelengths appropriate for the dansyl group (e.g., Ex: 340 nm, Em: 525 nm).

Expected Results & Data Summary

Successful derivatization will result in a significant increase in molecular weight and a change in the analyte's chromatographic and detection properties.

Derivatization StrategyReagentAnalytical PlatformExpected Mass Shift (Da)Key Advantage
LC-MS/MS Enhancement 3-Nitrophenylhydrazine (3-NPH)LC-MS/MS+137.14Improved ionization and retention
Fluorescence Labeling Dansyl CadaverineHPLC-FLD+319.46High sensitivity and selectivity

Method Validation and Trustworthiness

To ensure the reliability of any assay utilizing these derivatization protocols, the following points must be addressed during method development and validation:

  • Derivatization Efficiency: The reaction should be optimized for time, temperature, and reagent concentration to achieve >95% conversion. This can be assessed by analyzing spiked samples and monitoring the disappearance of the parent analyte.

  • Derivative Stability: The stability of the derivatized analyte in the final sample solvent and under autosampler conditions should be confirmed to prevent degradation before analysis.

  • Use of Internal Standards: A stable isotope-labeled version of 5-Propylpyrimidine-2-carboxylic acid is the ideal internal standard, as it will co-elute and correct for variations in extraction, derivatization efficiency, and matrix effects.

  • Matrix Effects: Biological matrices can sometimes interfere with the derivatization reaction. The protocol should be validated in the target matrix to ensure accuracy and precision.

Conclusion

The derivatization of 5-Propylpyrimidine-2-carboxylic acid is an essential step for achieving sensitive and reliable quantification in various analytical applications. Esterification to form a methyl ester is a robust method for GC-MS analysis, while EDC-mediated amide coupling provides a flexible platform for enhancing LC-MS/MS performance or enabling high-sensitivity fluorescence detection. The choice of the optimal derivatization strategy will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. The protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate high-performance analytical methods for this important compound.

References

  • Title: GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures Source: PubMed URL: [Link]

  • Title: Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts Source: MDPI URL: [Link]

  • Title: Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Source: ResearchGate URL: [Link]

  • Title: Derivatizing Reagents For Detection Of Organic Compounds By HPLC Source: ResearchGate URL: [Link]

  • Title: Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC Source: Journal of Chromatographic Science | Oxford Academic URL: [Link]

  • Title: Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis Source: ResearchGate URL: [Link]

  • Title: Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Derivatization of carboxylic group for fluorescence Source: Chromatography Forum URL: [Link]

  • Title: Derivatization Source: Chemistry LibreTexts URL: [Link]

  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: MDPI URL: [Link]

  • Title: Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Physical Properties of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications URL: [Link]

  • Title: Carboxylic Acids Reactions: Esterification, Amides, & More Source: YouTube (Sketchy MCAT) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Propylpyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Propylpyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. 5-Propylpyrimidine-2-carboxylic acid and its derivatives are key building blocks in the development of various pharmaceutical agents.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the synthetic challenges and optimize your reaction yields.

Overview of Synthetic Strategy

The synthesis of 5-Propylpyrimidine-2-carboxylic acid typically involves a multi-step process. A common and effective route begins with the construction of a substituted pyrimidine ring, followed by the introduction or modification of functional groups to yield the final carboxylic acid. One prevalent strategy involves the hydrolysis of a nitrile precursor, such as 5-propyl-2-cyanopyrimidine. This precursor can be synthesized through various condensation reactions.

Reaction Pathway Overview

A plausible synthetic pathway involves the reaction of a suitable propyl-substituted three-carbon component with a source of the N-C-N fragment of the pyrimidine ring, followed by functional group manipulation at the 2-position to install the carboxylic acid.

Synthesis_Pathway A Starting Materials (e.g., Propyl-substituted β-dicarbonyl) B Condensation with Amidine/Urea A->B Cyclization C 5-Propylpyrimidine Intermediate B->C D Functionalization at C2 (e.g., Cyanation) C->D E 5-Propyl-2-cyanopyrimidine D->E F Hydrolysis E->F Acid or Base G 5-Propylpyrimidine- 2-carboxylic acid F->G

Caption: General synthetic scheme for 5-Propylpyrimidine-2-carboxylic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions to improve your experimental outcomes.

Q1: My initial condensation reaction to form the pyrimidine ring has a very low yield. What could be the issue?

Potential Causes:

  • Incorrect Base Stoichiometry: The use of a base, such as sodium ethoxide or sodium hydride, is crucial for the deprotonation of the starting materials, facilitating the condensation.[2] An incorrect amount of base can lead to incomplete reaction or side reactions.

  • Reaction Temperature: The temperature for these condensation reactions is critical. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to the decomposition of starting materials or the formation of unwanted byproducts.

  • Purity of Reagents and Solvent: The presence of water or other impurities in the reagents or solvent can quench the base and hinder the reaction. Anhydrous conditions are often necessary.

Recommended Solutions:

  • Optimize Base Concentration: Perform small-scale trial reactions with varying equivalents of the base (e.g., 1.0, 1.1, and 1.2 equivalents) to determine the optimal stoichiometry for your specific substrates.

  • Temperature Screening: Run the reaction at a range of temperatures to find the sweet spot. For instance, if the reaction is typically run at reflux, try slightly lower temperatures for extended periods.

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry reagents that are known to be hygroscopic in a vacuum oven before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: The hydrolysis of the 2-cyano group to the carboxylic acid is incomplete or fails entirely. How can I improve this step?

Potential Causes:

  • Insufficiently Harsh Conditions: The nitrile group on an electron-deficient pyrimidine ring can be resistant to hydrolysis. The conditions (acid/base concentration, temperature, reaction time) may not be sufficient to drive the reaction to completion.[3]

  • Poor Solubility: The starting 5-propyl-2-cyanopyrimidine may have limited solubility in the aqueous acidic or basic solution, leading to a slow or incomplete reaction.

  • Side Reactions: Under harsh basic conditions, other parts of the molecule could be susceptible to reaction. Under harsh acidic conditions, decarboxylation of the product could potentially occur at very high temperatures.

Recommended Solutions:

  • Acid-Catalyzed Hydrolysis: Heat the nitrile under reflux with a strong acid, such as 6M hydrochloric acid or a mixture of sulfuric acid and water.[3] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Base-Catalyzed Hydrolysis: Refluxing with a concentrated aqueous base like sodium hydroxide is an alternative.[3] Note that this will initially form the carboxylate salt, which must be neutralized with acid in a separate workup step to precipitate the carboxylic acid.

  • Co-solvents: To address solubility issues, a co-solvent like ethanol or dioxane can be added to the aqueous reaction mixture to increase the solubility of the starting material.

  • Microwave-Assisted Synthesis: Consider using a microwave reactor to achieve higher temperatures and pressures, which can significantly reduce reaction times and improve yields for stubborn hydrolyses.

ConditionTemperature (°C)Typical Time (h)Notes
6M HCl (aq)Reflux (~\100°C)12-24Standard, but can be slow.
Conc. H₂SO₄/H₂O100-120°C4-8Harsher conditions, may improve yield for resistant nitriles.
6M NaOH (aq)Reflux (~\100°C)8-16Forms the sodium salt; requires acidic workup.
Microwave (Acidic)150-180°C0.5-2Can dramatically speed up the reaction.
Q3: I am observing a significant amount of an unknown byproduct in my final product. What could it be?

Potential Causes:

  • Incomplete Hydrolysis: The most common byproduct is the corresponding amide (5-propylpyrimidine-2-carboxamide), which is an intermediate in the hydrolysis of the nitrile.[4]

  • Ring Opening/Degradation: Pyrimidine rings can be susceptible to degradation under very harsh hydrolytic conditions, especially at high temperatures for prolonged periods.

  • Side reactions from Starting Materials: Impurities in the starting materials may carry through the synthesis and lead to byproducts.

Recommended Solutions:

  • Characterize the Byproduct: Isolate the byproduct by column chromatography and characterize it using techniques like NMR and mass spectrometry to confirm its identity. If it is the amide, you can re-subject the mixture to the hydrolysis conditions for a longer duration.

  • Modify Hydrolysis Conditions: If the byproduct is the amide, extending the reaction time or increasing the temperature or acid/base concentration may drive the reaction to completion. If it is a degradation product, milder conditions (lower temperature, shorter time) should be explored.

  • Purification of Intermediates: Ensure that all intermediates leading up to the final step are thoroughly purified to remove any unreacted starting materials or side products from earlier steps.

  • Purification of Final Product: Recrystallization is often an effective method for purifying carboxylic acids.[5] A suitable solvent system can be determined through small-scale solubility tests. Common solvents for recrystallization include ethanol, water, or mixtures thereof.

Frequently Asked Questions (FAQs)

Q: Can I use a Grignard reaction to introduce the propyl group at the 5-position?

A: While Grignard reactions are powerful for forming C-C bonds, their application on a pyrimidine ring requires careful consideration. The pyrimidine ring itself is electron-deficient and can react with Grignard reagents. If you start with a 5-halopyrimidine, a Grignard exchange (e.g., using isopropylmagnesium chloride) followed by quenching with an electrophile is a possibility. However, direct coupling reactions (e.g., Suzuki or Negishi) are often more reliable for this purpose. The formation of undesired side products, such as from Wurtz coupling, can also be an issue with Grignard reagents.[6]

Q: What is the best way to monitor the progress of the hydrolysis reaction?

A: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between the starting nitrile and the product carboxylic acid (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to improve the spot shape of the carboxylic acid). The nitrile will be less polar (higher Rf) than the carboxylic acid. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, LC-MS is an excellent tool.

Q: My final product is difficult to purify. Any suggestions?

A: Carboxylic acids can sometimes be challenging to purify by silica gel chromatography due to streaking. If you must use chromatography, consider adding a small amount (0.5-1%) of acetic acid to the eluent to suppress deprotonation of the carboxylic acid on the silica. Alternatively, recrystallization is a highly effective method for purifying solid carboxylic acids.[5] If the product is an oil, an acid-base extraction can be a powerful purification technique. Dissolve the crude product in an organic solvent (like ethyl acetate), extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution), wash the aqueous layer with fresh organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your pure carboxylic acid, which can then be extracted back into an organic solvent.

Purification_Workflow cluster_0 Acid-Base Extraction A Crude Product in Organic Solvent B Extract with aq. NaHCO₃ A->B C Aqueous Layer (Carboxylate Salt) B->C Product D Organic Layer (Neutral Impurities) B->D Impurities E Acidify Aqueous Layer (e.g., with HCl) C->E F Precipitated Pure Acid E->F G Extract with Organic Solvent F->G H Pure Product G->H

Caption: Workflow for purification of carboxylic acids via acid-base extraction.

Experimental Protocols

Protocol: Hydrolysis of 5-Propyl-2-cyanopyrimidine

This protocol describes the acid-catalyzed hydrolysis of 5-propyl-2-cyanopyrimidine to the target carboxylic acid.

Materials:

  • 5-Propyl-2-cyanopyrimidine

  • 6M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-propyl-2-cyanopyrimidine (1.0 eq).

  • Addition of Acid: Add 6M hydrochloric acid (approximately 10-20 mL per gram of starting material).

  • Heating: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes + 0.5% acetic acid). The reaction is typically complete within 12-24 hours.

  • Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, this is likely the product.

  • Extraction: If no precipitate forms, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).[7]

  • Washing: Combine the organic layers and wash with water, followed by brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[7]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure 5-propylpyrimidine-2-carboxylic acid.

References

  • Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University. [Link]

  • De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]

  • PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF. ResearchGate. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Springer. [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]

  • 7.10: Pyrimidine de novo Biosynthesis. Biology LibreTexts. [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

  • A green and efficient hydrolysis of met. JOCPR. [Link]

  • Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. Oriental Journal of Chemistry. [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. [Link]

  • Optimization of the Grignard reagent formation. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting the Purification of Polar Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Polar pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. However, their inherent polarity, basicity, and propensity for hydrogen bonding present significant challenges during purification. Researchers frequently encounter issues such as poor chromatographic resolution, irreversible adsorption to stationary phases, and difficulties in crystallization. This guide provides in-depth troubleshooting strategies and practical solutions to navigate these common hurdles, ensuring the efficient isolation of high-purity target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my polar pyrimidine derivative streaking or tailing on a standard silica gel column?

A1: Streaking or tailing of basic compounds like many pyrimidine derivatives on silica gel is a common issue. It is primarily caused by strong, non-ideal interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica. This leads to uneven migration up the column. To resolve this, you can neutralize these acidic sites by adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to your mobile phase.[1][2]

Q2: My compound elutes immediately (in the void volume) from my C18 reversed-phase column. What is happening and what should I do?

A2: This indicates that your compound is too polar to be retained by the non-polar C18 stationary phase. In reversed-phase chromatography, retention is driven by hydrophobic interactions.[3][4] Highly polar molecules have a strong affinity for the polar mobile phase (like water/methanol or water/acetonitrile) and do not interact sufficiently with the hydrophobic stationary phase.[5] When this occurs, you should consider an alternative purification technique like Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for polar compounds.[5][6][7]

Q3: What is HILIC, and is it a good choice for purifying polar pyrimidines?

A3: HILIC (Hydrophilic Interaction Liquid Chromatography) is a powerful chromatographic technique ideal for separating highly polar and hydrophilic compounds.[5][7] It utilizes a polar stationary phase (like silica, diol, or amino-bonded silica) and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a smaller amount of an aqueous solvent (like water or a buffer).[7][8][9] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[9][10] It is an excellent choice for polar pyrimidines that show poor retention in reversed-phase chromatography.[7]

Q4: When should I opt for crystallization instead of chromatography?

A4: Crystallization is a highly effective and often scalable purification method that should be considered when your crude product is of relatively high purity (generally >80-90%) and is a solid. It is particularly advantageous for removing small amounts of impurities that are either much more or much less soluble than your target compound in a given solvent.[11] If chromatography proves difficult due to compound instability on the stationary phase or if you need to produce a large quantity of highly pure material, developing a crystallization protocol can be very efficient.[2][12]

Q5: I suspect my purification issues are due to a specific byproduct from my synthesis. What are common impurities in pyrimidine synthesis?

A5: The nature of impurities is highly dependent on the specific synthetic route. For instance, in the widely used Biginelli reaction for synthesizing dihydropyrimidinones, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[13] This arises from a competing reaction pathway.[13] Other common impurities include unreacted starting materials like β-ketoesters or amidines, as well as products from side reactions catalyzed by the acids or bases used in the synthesis.[14][] It is crucial to monitor the reaction by TLC to understand the impurity profile before attempting purification.[16]

In-Depth Troubleshooting Guides

Chromatography Problems
Problem Potential Cause Recommended Solution & Scientific Rationale
Tailing/Streaking on Normal-Phase Silica Gel Strong interaction between the basic pyrimidine and acidic silanol groups on the silica surface.[1]Add a Basic Modifier: Incorporate 0.1-1% triethylamine or a solution of ammonia in methanol into your eluent. This base will preferentially interact with the acidic silanol sites, "shielding" your compound and allowing for more symmetrical peak shapes.[2] Switch to a Deactivated Stationary Phase: Use neutral or basic alumina, which lacks the strong acidic sites of silica.[1] Alternatively, consider an amino- or diol-bonded silica phase.[6][8]
Compound Stuck at Baseline on Silica The compound is too polar for the selected mobile phase, or it is irreversibly adsorbing to the silica gel.[2]Increase Mobile Phase Polarity: Drastically increase the percentage of the polar solvent (e.g., methanol in a DCM/MeOH system). A gradient elution from low to high polarity can be very effective.[2][16] Test for Stability: Spot your compound on a TLC plate, wait for an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound is decomposing on the silica. In this case, an alternative stationary phase is required.[17]
Compound Elutes in Void Volume on Reversed-Phase (C18) The compound is too polar and has insufficient hydrophobic character to interact with the non-polar C18 stationary phase.[5]Switch to HILIC: This is the most effective solution. Use a polar column (Silica, Amine, Diol) with a mobile phase like 95:5 acetonitrile:water, and gradient to a higher water concentration.[5][7][18] Use an Ion-Pairing Reagent: For acidic or basic pyrimidines, adding an ion-pairing reagent (e.g., TFA for bases) to the mobile phase can form a more hydrophobic complex, increasing retention on a C18 column. Note that this can complicate sample workup.
Poor Resolution / Co-elution of Impurities The polarity of the target compound and the impurity are too similar under the chosen conditions.Optimize the Mobile Phase: Try different solvent systems. For normal phase, switching from ethyl acetate to an alcohol (like isopropanol) can alter selectivity. For reversed-phase, changing the organic modifier from acetonitrile to methanol can have a significant effect. Change the Stationary Phase: Different stationary phases offer different selectivities. If silica fails, try alumina. If C18 fails, try a phenyl-hexyl or polar-embedded phase which offers different non-polar interactions.[9]
Crystallization Problems
Problem Potential Cause Recommended Solution & Scientific Rationale
Compound "Oils Out" Instead of Crystallizing The solution is too supersaturated, the cooling rate is too fast, or impurities are inhibiting crystal lattice formation.[2]Add More Solvent: Add a small amount of hot solvent to dissolve the oil completely, then allow it to cool much more slowly. Slow cooling is critical for forming an ordered crystal lattice.[2] Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[2]
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or the chosen solvent is too good a solvent for the compound even at low temperatures.Evaporate Excess Solvent: Reduce the volume of the solvent to increase the concentration of your compound. Add an Anti-Solvent: If your compound is dissolved in a good solvent (e.g., methanol), slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., hexane or water) until the solution becomes turbid, then warm slightly to clarify and cool slowly.[19]
Crystals are Impure (e.g., colored, low melting point) Impurities have co-precipitated or are trapped within the crystal lattice.Perform a Hot Filtration: If insoluble impurities are present, perform a gravity filtration of the hot, saturated solution before allowing it to cool.[2] Wash the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.[2]

Key Methodologies & Visual Workflows

Decision Workflow for Purification Strategy

This workflow provides a logical path for selecting an appropriate purification method for a polar pyrimidine derivative.

G start Crude Polar Pyrimidine Derivative is_solid Is the compound a solid? start->is_solid tlc Analyze by TLC (Normal & Reversed Phase plates) is_solid->tlc No / Crystallization Fails   crystallization Attempt Recrystallization is_solid->crystallization  Yes chromatography Proceed to Chromatography tlc->chromatography success Pure Compound crystallization->success np_ok Good separation on Normal Phase TLC? chromatography->np_ok rp_ok Good retention (Rf < 0.8) on RP-TLC? np_ok->rp_ok No / Streaking np_col Normal Phase Column (Silica or Alumina) Add basic modifier if streaking np_ok->np_col Yes rp_col Reversed Phase Column (C18) Optimize water/organic ratio rp_ok->rp_col Yes hilic Use HILIC Purification rp_ok->hilic No (Rf ≈ 1.0) np_col->success rp_col->success hilic->success

Caption: Purification method selection workflow.

Analyte-Stationary Phase Interactions

This diagram illustrates why different chromatographic techniques are required for polar pyrimidines.

G cluster_0 Normal Phase (Silica) cluster_1 Reversed Phase (C18) cluster_2 HILIC np_phase Silica Surface Si-OH (Acidic) pyrimidine_np Basic Pyrimidine pyrimidine_np->np_phase:f1 Strong, Irreversible Adsorption (Tailing) rp_phase C18 Surface -Si-(CH2)17CH3 (Hydrophobic) pyrimidine_rp Polar Pyrimidine mobile_phase_rp Polar Mobile Phase (e.g., Water) pyrimidine_rp->mobile_phase_rp Strong Affinity (No Retention) hilic_phase Polar Surface Immobilized Water Layer pyrimidine_hilic Polar Pyrimidine pyrimidine_hilic->hilic_phase:f1 Partitioning (Good Retention)

Caption: Analyte interactions with stationary phases.

Protocol: Step-by-Step HILIC Method Development
  • Column Selection: Begin with a bare silica or an amide-bonded column. These are robust and versatile choices for HILIC.

  • Initial Mobile Phase Screening (TLC):

    • Prepare a HILIC TLC plate (silica gel).

    • Spot your crude sample onto the plate.

    • Develop the plate in a chamber with a solvent system of 95:5 (v/v) Acetonitrile:Water (with 0.1% formic acid or acetic acid to improve peak shape).

    • Aim for an Rf value between 0.2 and 0.6. If the Rf is too high, decrease the water content. If it's too low, increase the water content in small increments (e.g., to 90:10).

  • Flash Column Chromatography Setup:

    • Pack a silica column appropriate for your sample size.

    • Equilibrate the column thoroughly with the initial mobile phase conditions determined by TLC (e.g., 95:5 ACN:H₂O). This step is critical for reproducibility.

  • Sample Loading:

    • Dissolve your sample in a minimal amount of a strong solvent like DMSO or DMF, then dilute with acetonitrile.

    • Alternatively, perform a "dry load": adsorb the sample onto a small amount of silica gel or Celite, evaporate the solvent, and carefully add the resulting powder to the top of the column bed. This often provides the best resolution.[16]

  • Gradient Elution:

    • Start the elution with your initial mobile phase composition.

    • Run a linear gradient, gradually increasing the percentage of the aqueous phase. A typical gradient might be from 5% water to 40% water over 10-15 column volumes.

    • Monitor the elution using a UV detector and collect fractions.

  • Analysis and Workup:

    • Analyze the collected fractions by TLC or LC-MS.

    • Combine the pure fractions. The high concentration of volatile acetonitrile in HILIC mobile phases makes solvent removal via rotary evaporation relatively straightforward compared to highly aqueous reversed-phase fractions.[9]

References
  • ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]

  • Reddit. (2023). Purification of strong polar and basic compounds.[Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.[Link]

  • Phenomenex. (n.d.). Normal Phase HPLC Columns.[Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.[Link]

  • Usiena AIR. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.[Link]

  • ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.[Link]

  • Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins.[Link]

  • PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.[Link]

  • ResearchGate. (2013). Troubleshooting protein purification?[Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography.[Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.[Link]

  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.[Link]

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography.[Link]

  • HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.[Link]

  • PubMed. (n.d.). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure.[Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization.[Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.[Link]

  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses.[Link]

  • University of California, Los Angeles. (n.d.). Recrystallization.[Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.[Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide.[Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.[Link]

  • Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography.[Link]

Sources

Technical Support Center: Navigating the Challenges of Pyrimidine Carboxylic Acid Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the chemistry of pyrimidine carboxylic acids. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical expertise and field-proven insights to help you navigate the common challenges associated with these versatile but often sensitive compounds. This is not a rigid manual but a dynamic resource built from practical experience to help you troubleshoot and optimize your reactions.

Understanding the Instability: The Decarboxylation Challenge

Pyrimidine carboxylic acids are invaluable building blocks in medicinal chemistry and materials science. However, their utility is often hampered by an inherent instability: the tendency to undergo decarboxylation, the loss of a carboxyl group as carbon dioxide (CO₂). This unwanted side reaction can lead to low yields, impure products, and significant challenges in downstream applications.

The ease of decarboxylation is highly dependent on the position of the carboxylic acid on the pyrimidine ring, the presence of other substituents, and the reaction conditions employed. Understanding the underlying mechanisms is the first step toward mitigating this issue.

The Mechanism of Decarboxylation

Decarboxylation of heteroaromatic carboxylic acids, including pyrimidine carboxylic acids, can proceed through several pathways. A common mechanism involves the formation of a zwitterion, where a ring nitrogen is protonated. This enhances the electron-withdrawing nature of the ring, stabilizing the negative charge that develops on the carbon atom as the C-C bond to the carboxyl group breaks. For pyrimidine-2-carboxylic acid, protonation at the N1 position facilitates the loss of CO₂ to form a stabilized ylide intermediate, which is then rapidly converted to pyrimidine.[1][2]

Factors that promote decarboxylation include:

  • Heat: Thermal energy is a major driver of decarboxylation. Many pyrimidine carboxylic acids will decarboxylate upon heating, with the required temperature varying based on the isomer and substituents.

  • pH: Both acidic and basic conditions can accelerate decarboxylation. Strong acids can promote the formation of the reactive zwitterionic species, while strong bases can lead to the formation of an unstable carboxylate anion, especially at elevated temperatures.[1][3]

  • Metal Catalysts: Transition metals, particularly those used in cross-coupling reactions like palladium, can facilitate decarboxylation.[4]

The position of the carboxyl group significantly influences stability. For instance, 6-carboxyuracil is exceptionally stable, while 5-carboxyuracil decarboxylates much more readily.[5] This highlights the subtle electronic effects at play within the pyrimidine ring.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding the handling and reaction of pyrimidine carboxylic acids.

Q1: I'm seeing significant decarboxylation of my pyrimidine-4-carboxylic acid when I heat my reaction above 80 °C. Is this expected?

A1: Yes, this is a common observation. Pyrimidine carboxylic acids, particularly the 2- and 4-isomers, are susceptible to thermal decarboxylation. The electron-withdrawing nature of the pyrimidine ring acidifies the carboxyl group and stabilizes the intermediate formed upon CO₂ loss. As a general rule, it is best to keep reaction temperatures as low as possible when working with these substrates. If higher temperatures are required for your transformation, consider using a protecting group strategy (see Q3 and the detailed protocols below).

Q2: My Suzuki coupling reaction with a pyrimidine-5-carboxylic acid is failing, and I'm recovering mostly the decarboxylated starting material. What's going wrong?

A2: This is a classic challenge in cross-coupling reactions with heteroaromatic carboxylic acids. The basic conditions and elevated temperatures typically required for Suzuki couplings create a perfect storm for decarboxylation. The base can deprotonate the carboxylic acid, and the palladium catalyst itself can participate in the decarboxylation process.[4]

To troubleshoot this, you have several options:

  • Lower the Reaction Temperature: Screen different palladium catalysts and ligand systems that are more active at lower temperatures.

  • Choose a Milder Base: Strong bases like NaOH or KOH can promote decarboxylation. Consider using milder bases like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (Et₃N).[6]

  • Protect the Carboxylic Acid: This is often the most reliable solution. Converting the carboxylic acid to an ester (e.g., methyl, ethyl, or t-butyl ester) will prevent decarboxylation during the coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a separate step.

Q3: What is the best protecting group for my pyrimidine carboxylic acid, and how do I remove it without causing other side reactions?

A3: The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to the deprotection conditions. Here's a comparison of common choices:

Protecting GroupStability to...Deprotection ConditionsComments
Methyl Ester Mild Acid, HydrogenolysisBasic hydrolysis (e.g., LiOH, NaOH), Strong AcidCan be sensitive to strong nucleophiles.
Benzyl Ester Acid, BaseHydrogenolysis (H₂, Pd/C), Strong Acid/BaseOrthogonal to many other protecting groups.[7]
t-Butyl Ester Base, Hydrogenolysis, NucleophilesAcidic conditions (e.g., TFA, HCl)Excellent stability to a wide range of reagents.[8]
Silyl Ester Mildly acidic/basic conditionsFluoride sources (e.g., TBAF), Mild Acid/BaseGenerally less stable and not ideal for multi-step synthesis.

For many applications, the t-butyl ester is an excellent choice due to its robustness under basic and nucleophilic conditions, which are common in cross-coupling reactions. It can be cleanly removed with trifluoroacetic acid (TFA) at room temperature.[8]

Troubleshooting Guides

Problem 1: Unexpected Decarboxylation in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Heck)

Symptoms:

  • Low or no yield of the desired coupled product.

  • Presence of the decarboxylated pyrimidine in the crude reaction mixture, confirmed by LC-MS or ¹H NMR.

Root Causes & Solutions:

Troubleshooting workflow for decarboxylation in cross-coupling.

Problem 2: Difficulty in Protecting the Carboxylic Acid as an Ester

Symptoms:

  • Low yield of the desired ester.

  • Decomposition of the starting material.

Root Causes & Solutions:

  • Harsh Esterification Conditions: Traditional Fischer esterification using strong acid and heat can lead to decarboxylation.

    • Solution: Use milder, room-temperature esterification methods. For example, for t-butyl esters, use di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Ensure all reagents are dry, as water can interfere with many esterification reactions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Key Experimental Protocols

Protocol 1: Protection of a Pyrimidine Carboxylic Acid as a t-Butyl Ester

This protocol is designed to be mild and high-yielding, avoiding the harsh conditions that can lead to decarboxylation.

Materials:

  • Pyrimidine carboxylic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the pyrimidine carboxylic acid in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Add DMAP to the solution and stir for 5 minutes at room temperature.

  • Add Boc₂O in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired t-butyl ester.

Protocol 2: Deprotection of a t-Butyl Ester

This protocol uses trifluoroacetic acid for a clean and efficient cleavage of the t-butyl group.

Materials:

  • Pyrimidine t-butyl ester (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the pyrimidine t-butyl ester in DCM.

  • Add TFA dropwise to the solution at room temperature. The volume of TFA is typically 20-50% of the volume of DCM.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is usually complete within 1-3 hours.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.

  • The crude product can be purified by precipitation, crystallization, or chromatography.

Protocol 3: Mild Conditions for Suzuki-Miyaura Coupling of a Protected Pyrimidine Carboxylic Acid

This protocol utilizes a protected pyrimidine halide and aims to minimize side reactions.

Materials:

  • Protected pyrimidine halide (e.g., t-butyl 2-chloropyrimidine-5-carboxylate) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • To a reaction vessel, add the protected pyrimidine halide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Degas the vessel by evacuating and backfilling with an inert gas (N₂ or Ar) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Decision workflow for handling pyrimidine carboxylic acids.

By understanding the inherent reactivity of pyrimidine carboxylic acids and employing the appropriate strategies, you can successfully incorporate these valuable building blocks into your synthetic routes while minimizing undesired side reactions. This guide serves as a starting point, and we encourage you to consult the cited literature for more detailed information on specific transformations.

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2481. [Link]

  • G. E. Dunn, G. K. J. Lee, H. Thimm. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • G. E. Dunn, H. F. Thimm. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]

  • Al-Gharabli, S. I., et al. (2022). Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. Catalysts, 12(5), 494. [Link]

  • Zhang, Y., et al. (2023). Decarboxylation in Natural Products Biosynthesis. ACS Chemical Biology, 18(9), 1955-1976. [Link]

  • G. V. J. da S. E. Chendo, G. A. M. N. Felton, and G. Jones. (1970). Purines, pyrimidines, and imidazoles. Part XXXVIII. A kinetics study of the decarboxylation of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid 5′-phosphate and related compounds. Journal of the Chemical Society B: Physical Organic, 10, 1669-1675. [Link]

  • Lewis, C. A., & Wolfenden, R. (2016). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Biochemistry, 55(38), 5345–5349. [Link]

  • Deng, F., et al. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. ACS Catalysis, 11(23), 14625–14634. [Link]

  • El-Ghandour, A. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Current Organic Synthesis, 18(6), 616-631. [Link]

  • Reddit. (2015). Why might the rate of a decarboxylation reaction be pH dependent? (not a homework question). [Link]

  • Forrester, M. T., et al. (2011). Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water. ARKIVOC, 2011(10), 99-106. [Link]

  • Kim, J. H., & Toste, F. D. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(20), 5345-5352. [Link]

  • Angibeaud, P., et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Ren, Y., et al. (2019). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry, 17(34), 7833-7837. [Link]

  • Starosta, R., & Leciejewicz, J. (2009). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2818. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. [Link]

  • American Chemical Society. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]

  • Sakamoto, T., et al. (1993). Decarboxylation in the Synthesis of 4-Alkyl-, 4-Alkenyl- and 4-Acylpyrimidines. Heterocycles, 36(11), 2497-2500. [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

  • DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. [Link]

  • ResearchGate. (2025). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? [Link]

  • Wang, Y., et al. (2025). Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids. ChemRxiv. [Link]

  • Li, J. J. (2014). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers, 1(6), 635-638. [Link]

Sources

enhancing the stability of 5-Propylpyrimidine-2-carboxylic acid solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Propylpyrimidine-2-carboxylic acid

A Guide to Enhancing Solution Stability for Researchers and Drug Development Professionals

Welcome to the technical support guide for 5-Propylpyrimidine-2-carboxylic acid. This document is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability of solutions containing this compound. As a molecule with significant potential in medicinal chemistry, understanding its behavior in solution is paramount for reproducible and reliable experimental outcomes. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot issues effectively.

Frequently Asked Questions (FAQs)

Q1: My 5-Propylpyrimidine-2-carboxylic acid solution appears cloudy or has precipitated. What is the most common cause?

A: The most frequent cause of precipitation is a combination of suboptimal solvent choice and pH. 5-Propylpyrimidine-2-carboxylic acid, like other carboxylic acids, has pH-dependent solubility. In its protonated (neutral) form at low pH, it is less polar and thus less soluble in aqueous media. As the pH increases above its acid dissociation constant (pKa), it deprotonates to form the more polar and significantly more soluble carboxylate salt. The pyrimidine ring itself also has basic properties, which can further complicate solubility profiles.

Q2: What is the best general-purpose solvent for dissolving 5-Propylpyrimidine-2-carboxylic acid?

A: For creating stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices due to their ability to dissolve a wide range of organic molecules.[1] For aqueous buffers intended for biological experiments, it is advisable to first create a concentrated stock in DMSO and then dilute it into your aqueous medium (e.g., PBS). A similar compound, pyrimidine-4-carboxylic acid, has a solubility of approximately 1 mg/mL in PBS (pH 7.2), which can serve as a starting reference point.[2] Direct dissolution in aqueous buffers may require pH adjustment.

Q3: How should I store my solutions to prevent degradation?

A: Proper storage is critical. For long-term stability, stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C.[2] Aqueous solutions are generally less stable and should be prepared fresh whenever possible. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no more than a few days.[2] All solutions, regardless of the solvent, should be protected from light and stored in tightly sealed containers to minimize exposure to oxygen and prevent solvent evaporation.[3][4]

Q4: I've noticed a yellowing of my solution over time. Does this indicate degradation?

A: Yes, a change in color, such as yellowing, is a common visual indicator of chemical degradation. This can be caused by oxidative processes or photodecomposition, where the aromatic pyrimidine ring system is altered. It is crucial to investigate the cause and quantify the extent of degradation using analytical methods like HPLC-UV before using the solution in an experiment.

Troubleshooting Guide: Common Stability Issues

This section provides a deeper dive into specific problems you may encounter. Each issue is analyzed based on its probable cause, followed by a detailed protocol for diagnosis and resolution.

Issue 1: Inconsistent Results from Assays Using an Aged Solution
  • Underlying Cause: This is the most critical manifestation of instability. The concentration of the active compound has likely decreased due to chemical degradation, leading to a loss of potency or altered pharmacological effects. Pyrimidine rings can be susceptible to enzymatic or chemical degradation, which may involve ring-opening or modification of substituents.[5][6][7]

  • Expert Recommendation: Implement a routine stability assessment for your working solutions. The most direct way to ensure the integrity of your compound is to perform a forced degradation study. This not only reveals the compound's intrinsic stability but also helps develop a stability-indicating analytical method.

    Workflow for a Forced Degradation Study

    Caption: Workflow for a forced degradation study.

    Protocol 1: Development of a Stability-Indicating HPLC-UV Method

    • Objective: To separate the parent compound (5-Propylpyrimidine-2-carboxylic acid) from its potential degradation products.

    • Instrumentation: A standard HPLC system with a UV detector is sufficient.[8][9]

    • Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) is a good starting point.

    • Mobile Phase:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water. The acid modifier ensures the carboxylic acid is protonated for better retention.

      • Solvent B: Acetonitrile (ACN) or Methanol.

    • Gradient Elution: Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic solvent (e.g., to 95% B) over 15-20 minutes. This will elute compounds based on polarity.

    • Detection: Monitor at the λmax of the compound. The λmax for a similar structure, pyrimidine-2-carboxylic acid, is 246 nm in water at pH 7.[1] A photodiode array (PDA) detector is highly recommended to assess peak purity.

    • Procedure: a. Prepare samples from the forced degradation study (Protocol above). Neutralize the acid/base samples before injection if necessary. b. Inject the unstressed (T=0) sample to identify the retention time of the parent peak. c. Inject each stressed sample. A good stability-indicating method will show a decrease in the parent peak area and the appearance of new peaks (degradants) at different retention times.

    • Validation: The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[10]

Issue 2: Solution pH Drifts Over Time, Causing Precipitation
  • Underlying Cause: Solutions prepared in unbuffered water or solvents that can absorb atmospheric CO₂ (which forms carbonic acid) can experience pH shifts. For a carboxylic acid, even a small drop in pH can significantly decrease the concentration of the soluble carboxylate form, leading to precipitation.

  • Expert Recommendation: Always use a well-buffered aqueous system for your final dilutions, especially if the solution will be stored or used over several hours.

    Key Factors Affecting Solution Stability

    StabilityFactors center Solution Stability pH pH / Buffer center->pH Solvent Solvent Choice center->Solvent Temp Temperature center->Temp Light Light Exposure center->Light Oxygen Oxygen / Headspace center->Oxygen pH_detail Affects Ionization & Solubility pH->pH_detail Solvent_detail Polarity Mismatch & Solvolysis Solvent->Solvent_detail Temp_detail Accelerates Degradation (Arrhenius Equation) Temp->Temp_detail Light_detail Photodegradation Light->Light_detail Oxygen_detail Oxidation Oxygen->Oxygen_detail

    Caption: Key interdependent factors affecting solution stability.

    Table 1: Recommended Buffer Systems and pH Considerations

Target pH RangeRecommended Buffer SystemConcentration (mM)Causality & Rationale
5.0 - 6.0Acetate or MES25 - 50Maintains the compound in a largely protonated state. Useful if the carboxylate form is unstable, but solubility will be lower.
6.5 - 7.5Phosphate (PBS) or HEPES25 - 100The most common physiological range. The compound will be mostly deprotonated and highly soluble. HEPES is often preferred for cell culture to avoid phosphate precipitation with divalent cations.
8.0 - 9.0Tris or Bicine25 - 50Ensures complete deprotonation for maximum solubility. However, higher pH can accelerate base-catalyzed hydrolysis of other functional groups if present.

Best Practices for Preparation and Storage

Adhering to a strict set of handling and storage protocols is the best way to proactively ensure the stability and reliability of your 5-Propylpyrimidine-2-carboxylic acid solutions.

Table 2: Summary of Storage and Handling Recommendations

ParameterSolid CompoundStock Solution (Organic)Aqueous Working Solution
Temperature 2-8°C[11]-20°C or -80°C[2]2-8°C (short-term); Prepare Fresh[2]
Atmosphere Sealed, dry[1]Inert gas (Argon/Nitrogen) overlayMinimize headspace[4]
Light Protect from light (Amber vial)[3]Protect from light (Amber vial)[3]Protect from light (Amber vial/foil)[4]
Container Tightly sealed glass or HDPEGlass vial with PTFE-lined capSterile polypropylene or glass
Solvent N/AAnhydrous DMSO or DMFAppropriate aqueous buffer (e.g., PBS, HEPES)
Shelf-life Years (if stored correctly)Months to >1 year (at -80°C)< 24-48 hours recommended[2]

References

  • Chem-Impex. Pyrimidine-2-carboxylic acid. [Link]

  • Environmental Health & Safety, University of Toronto. Chemical Storage Guidelines. [Link]

  • University of Alabama at Birmingham. Practices for Proper Chemical Storage. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. Scheme of pyrimidine degradation pathways. [Link]

  • Eden Botanicals. Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. [Link]

  • PMC. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • PMC. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]

  • PubMed. Stability-indicating methods for the analysis of ciprofloxacin in the presence of its acid induced degradation product: A comparative study. [Link]

  • PMC. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]

Sources

Technical Support Center: Synthesis of 5-Propylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the preparation of 5-Propylpyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you minimize impurities and achieve high-purity target compounds.

Structure of this Guide

This guide is structured to follow a logical synthetic workflow, addressing potential issues at each key stage. We will cover:

  • Overall Synthetic Strategy: A high-level overview of a reliable synthetic route.

  • Frequently Asked Questions (FAQs): Quick answers to common problems.

  • Troubleshooting Guides: In-depth analysis of specific experimental issues, their root causes, and corrective actions.

  • Detailed Protocols & Analytical Methods: Step-by-step procedures for synthesis, purification, and analysis.

  • References: A comprehensive list of cited literature.

Overall Synthetic Strategy

A robust and common approach for the synthesis of 5-Propylpyrimidine-2-carboxylic acid involves a three-step sequence starting from a suitable 1,3-dicarbonyl precursor. This strategy allows for controlled introduction of the propyl group at the 5-position and subsequent conversion to the desired carboxylic acid.


A [label="2-Propylmalonaldehyde or equivalent"]; B [label="Guanidine"]; C [label="2-Amino-5-propylpyrimidine"]; D [label="NaNO2, H+"]; E [label="CuCN"]; F [label="5-Propylpyrimidine-2-carbonitrile"]; G [label="Acid or Base Hydrolysis"]; H [label="5-Propylpyrimidine-2-carboxylic acid"];

A -> C [label="Condensation"]; B -> C; C -> F [label="Sandmeyer Reaction"]; D -> F; E -> F; F -> H [label="Hydrolysis"]; G -> H; }

A three-step synthetic route to 5-Propylpyrimidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My initial condensation reaction to form 2-amino-5-propylpyrimidine is low-yielding. What are the likely causes?

A: Low yields in this step are often due to several factors:

  • Purity of Starting Materials: Ensure your 1,3-dicarbonyl compound and guanidine are of high purity. Impurities can interfere with the cyclization.

  • Reaction Conditions: The choice of base and solvent is critical. The reaction may require optimization of temperature and reaction time.

  • Side Reactions: Self-condensation of the dicarbonyl compound can compete with the desired pyrimidine formation.

Q2: During the Sandmeyer reaction, I'm observing a significant amount of a dark, tarry byproduct. What is this and how can I avoid it?

A: The formation of tarry byproducts in Sandmeyer reactions is common and often attributed to the decomposition of the diazonium salt and side reactions of the resulting aryl radical. To minimize this:

  • Temperature Control: Strictly maintain a low temperature (typically 0-5 °C) during the diazotization step.

  • Slow Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to prevent a buildup of nitrous acid.

  • Purity of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the subsequent reaction with cuprous cyanide.

Q3: The hydrolysis of my 5-propylpyrimidine-2-carbonitrile is incomplete, and I'm isolating the corresponding amide as a major byproduct. How can I drive the reaction to the carboxylic acid?

A: Incomplete hydrolysis is a common issue. The amide is a stable intermediate in both acidic and basic hydrolysis of nitriles.[1][2][3] To favor the formation of the carboxylic acid:

  • Harsher Conditions: Increase the concentration of the acid or base, raise the reaction temperature, and/or prolong the reaction time.

  • Choice of Hydrolysis: For base-catalyzed hydrolysis, using a higher concentration of NaOH or KOH and heating under reflux is often effective. For acid-catalyzed hydrolysis, concentrated HCl or H2SO4 may be necessary.

Q4: My final product, 5-propylpyrimidine-2-carboxylic acid, is difficult to purify by recrystallization. What solvent systems should I try?

A: The polarity of pyrimidine carboxylic acids allows for a range of potential recrystallization solvents. Good starting points include:

  • Alcohol/Water mixtures: Ethanol/water or methanol/water can be effective. Dissolve the crude product in the minimum amount of hot alcohol and add hot water dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Other polar solvents: Consider solvents like isopropanol or acetonitrile.

  • Acid-base extraction: Before recrystallization, an acid-base extraction can significantly improve purity by removing neutral and basic impurities. Dissolve the crude product in a dilute base (e.g., NaHCO3 solution), wash with an organic solvent (like ethyl acetate), and then re-acidify the aqueous layer to precipitate the purified carboxylic acid.[4]

Troubleshooting Guides

Issue 1: Low Yield and Impurity Formation in the Synthesis of 2-Amino-5-propylpyrimidine

Symptoms:

  • Low isolated yield of the desired 2-amino-5-propylpyrimidine.

  • Presence of multiple spots on TLC analysis of the crude product.

Root Cause Analysis:

The condensation of a 1,3-dicarbonyl compound with guanidine is a classic method for pyrimidine synthesis.[5] However, several side reactions can occur, leading to reduced yields and the formation of impurities.


A [label="2-Propylmalonaldehyde"]; B [label="Guanidine"]; C [label="Desired Product:\n2-Amino-5-propylpyrimidine"]; D [label="Self-condensation\n of Dicarbonyl"]; E [label="Incomplete Cyclization"]; F [label="Side Products"];

A -> D [label="Side Reaction"]; A -> E [label="Incomplete Reaction"]; B -> E; D -> F; E -> F; A -> C [color="#34A853"]; B -> C [color="#34A853"]; }

Potential side reactions in the formation of 2-amino-5-propylpyrimidine.

Corrective Actions:

ParameterRecommended ActionRationale
Purity of Reagents Use freshly distilled or purified 2-propylmalonaldehyde (or its equivalent) and high-purity guanidine.Impurities in the starting materials can inhibit the reaction or lead to the formation of side products.
Base and Solvent Screen different base/solvent combinations. Sodium ethoxide in ethanol is a common choice.The basicity and solvent polarity can significantly influence the reaction rate and selectivity.
Temperature Optimize the reaction temperature. Start at room temperature and gradually increase if the reaction is slow.Higher temperatures can sometimes favor side reactions like self-condensation.
Stoichiometry Use a slight excess of guanidine.This can help to drive the reaction to completion and minimize unreacted dicarbonyl compound.
Issue 2: Byproduct Formation in the Sandmeyer Reaction

Symptoms:

  • Formation of a phenolic byproduct (5-propyl-pyrimidin-2-ol).

  • Presence of unreacted 2-amino-5-propylpyrimidine.

  • Low yield of the desired 5-propylpyrimidine-2-carbonitrile.

Root Cause Analysis:

The Sandmeyer reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile, in this case, cyanide.[6][7] The diazonium salt is unstable and can react with water to form a phenol, a common byproduct.


A [label="2-Amino-5-propylpyrimidine"]; B [label="Diazonium Salt"]; C [label="5-Propylpyrimidine-2-carbonitrile\n(Desired Product)"]; D [label="5-Propyl-pyrimidin-2-ol\n(Phenolic Byproduct)"];

A -> B [label="Diazotization\n(NaNO2, H+)"]; B -> C [label="CuCN", color="#34A853"]; B -> D [label="Reaction with H2O", color="#EA4335"]; }

Formation of a phenolic byproduct during the Sandmeyer reaction.

Corrective Actions:

ParameterRecommended ActionRationale
Temperature Control Maintain the temperature of the diazotization reaction at 0-5 °C using an ice-salt bath.The diazonium salt is highly unstable at higher temperatures and will rapidly decompose.
Acid Concentration Ensure a sufficient excess of acid (e.g., HCl or H2SO4) is present during diazotization.The acid prevents the formation of diazoamino compounds and stabilizes the diazonium salt.
Cuprous Cyanide Use freshly prepared, high-quality cuprous cyanide.The activity of the copper(I) catalyst is crucial for the efficient displacement of the diazonium group.
Reaction Quenching Once the reaction is complete, carefully quench the reaction mixture to neutralize the excess acid and decompose any remaining diazonium salt.Proper workup is essential for isolating the product and minimizing the formation of impurities during extraction.
Issue 3: Incomplete Hydrolysis of 5-Propylpyrimidine-2-carbonitrile

Symptoms:

  • Isolation of 5-propylpyrimidine-2-carboxamide as a significant impurity.

  • Low conversion of the starting nitrile.

Root Cause Analysis:

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1][2][3] If the reaction conditions are not sufficiently forcing, the reaction can stall at the amide stage.


A [label="5-Propylpyrimidine-2-carbonitrile"]; B [label="5-Propylpyrimidine-2-carboxamide\n(Amide Intermediate)"]; C [label="5-Propylpyrimidine-2-carboxylic acid\n(Final Product)"];

A -> B [label="Step 1"]; B -> C [label="Step 2 (Rate-limiting)"]; }

The two-step hydrolysis of a nitrile to a carboxylic acid.

Corrective Actions:

Hydrolysis MethodRecommended ActionRationale
Acid Hydrolysis Use a higher concentration of acid (e.g., 6M HCl or concentrated H2SO4) and increase the reflux time. Monitor the reaction by TLC or HPLC until the amide intermediate is no longer observed.Harsher conditions are required to hydrolyze the stable amide intermediate to the carboxylic acid.[1]
Base Hydrolysis Use a higher concentration of base (e.g., 6M NaOH or KOH) and extend the reflux time. After the reaction is complete, carefully acidify the reaction mixture to precipitate the carboxylic acid.Stronger basic conditions and longer reaction times will drive the hydrolysis of the amide to the carboxylate salt.
Monitoring Regularly take aliquots from the reaction mixture and analyze them by TLC or HPLC to track the disappearance of the amide and the formation of the carboxylic acid.This allows for the determination of the optimal reaction time and prevents unnecessary decomposition of the product under harsh conditions.

Detailed Protocols & Analytical Methods

Protocol 1: Synthesis of 2-Amino-5-propylpyrimidine
  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add guanidine hydrochloride and stir until dissolved.

  • Add 2-propylmalonaldehyde (or a suitable precursor like 2-propyl-1,1,3,3-tetramethoxypropane) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 5-Propylpyrimidine-2-carbonitrile (Sandmeyer Reaction)
  • Dissolve 2-amino-5-propylpyrimidine in an aqueous solution of a strong acid (e.g., 2M HCl) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

  • In a separate flask, prepare a solution or suspension of cuprous cyanide in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the cuprous cyanide mixture, maintaining a low temperature.

  • Allow the reaction to stir at a low temperature and then warm to room temperature.

  • Quench the reaction, neutralize, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Protocol 3: Synthesis of 5-Propylpyrimidine-2-carboxylic Acid (Hydrolysis)

Method A: Acid Hydrolysis

  • To the crude 5-propylpyrimidine-2-carbonitrile, add an excess of 6M hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material and amide intermediate are consumed.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water).

Method B: Base Hydrolysis

  • To the crude 5-propylpyrimidine-2-carbonitrile, add an excess of 6M sodium hydroxide solution.

  • Heat the mixture to reflux until the reaction is complete.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the product precipitates.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize to obtain the pure product.

Analytical Method: HPLC for Purity Assessment

A reverse-phase HPLC method is suitable for analyzing the purity of 5-propylpyrimidine-2-carboxylic acid and detecting potential impurities.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile
Gradient A suitable gradient from high aqueous to high organic (e.g., 95:5 A:B to 5:95 A:B over 20 minutes)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature 30 °C

This method should provide good separation of the non-polar 5-propylpyrimidine-2-carbonitrile, the more polar 5-propylpyrimidine-2-carboxamide intermediate, and the final 5-propylpyrimidine-2-carboxylic acid product.

References

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • CN102952083A - Preparation method of 2-amino pyrimidine. (n.d.). Google Patents.
  • Tsuji, Y., & Fujioka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

  • Khatun, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • da Silva, D., et al. (2010). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Al-Said, M. S., et al. (2016). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 10(1), 59. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Chandrappa, M., Kumar, G., & Pullela, P. K. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(9), 2035-2037. Retrieved from [Link]

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • US3542822A - Hydrolysis of nitriles to carboxylic acids. (n.d.). Google Patents.
  • Pesek, J. J., Matyska, M. T., & Gangakhedkar, S. (2007). Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface. Journal of separation science, 30(18), 3097–3106. Retrieved from [Link]

  • Bioman Explains. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Chen, J., et al. (2010). A practical synthesis of 2-amino-5-methoxylpropiophenone. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Gerasimova, E. S., et al. (2020). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules, 25(19), 4488. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Pharm D GURU. (n.d.). 32. SANDMEYERS REACTION. Retrieved from [Link]

  • Debabov, V. G., & Yanenko, A. (2011). Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. ResearchGate. Retrieved from [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the journey from a newly synthesized compound to a potential therapeutic agent is both exhilarating and fraught with challenges. Among the myriad of heterocyclic scaffolds, pyrimidine derivatives have consistently emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] Their ability to mimic endogenous nucleobases allows them to interact with a wide array of biological targets, making them a fertile ground for the discovery of novel therapeutics.[1]

This guide provides an in-depth, experience-driven framework for validating the biological activity of novel pyrimidine compounds. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each step contributes to a robust and self-validating assessment of your compound's potential.

The Rationale for Pyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a cornerstone of life, forming the basic structure of uracil, thymine, and cytosine, the building blocks of nucleic acids. This inherent biocompatibility provides a unique advantage in drug design. Pyrimidine derivatives can act as competitive inhibitors for enzymes that process nucleotides, such as kinases, which are often dysregulated in cancer.[2] Many successful kinase inhibitors leverage the pyrimidine core to anchor within the ATP-binding pocket of the target enzyme.[1]

A Strategic Approach to Biological Validation

Our validation strategy is a multi-tiered approach, beginning with broad-based cytotoxicity screening and progressively narrowing down to specific mechanistic assays and in vivo efficacy studies. This funnel-like approach ensures that resources are focused on the most promising candidates.

cluster_0 Initial Screening cluster_1 Mechanistic Elucidation cluster_2 Preclinical Evaluation Cytotoxicity Screening Cytotoxicity Screening Target-Based Assays Target-Based Assays Cytotoxicity Screening->Target-Based Assays Identify Active Compounds Cellular Mechanism Assays Cellular Mechanism Assays Target-Based Assays->Cellular Mechanism Assays Confirm On-Target Activity In Vivo Efficacy In Vivo Efficacy Cellular Mechanism Assays->In Vivo Efficacy Validate Cellular Effects ADME-Tox Profiling ADME-Tox Profiling In Vivo Efficacy->ADME-Tox Profiling Assess Therapeutic Potential cluster_0 EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Apoptosis Apoptosis EGFR->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibition

Figure 2: Simplified EGFR signaling pathway and the point of inhibition by a pyrimidine compound.

Experimental Protocol: ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production indicates kinase inhibition. [3] Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2, CDK2)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Novel pyrimidine compounds

Procedure:

  • Kinase Reaction: In a 384-well plate, mix the kinase, substrate, and your pyrimidine compound at various concentrations.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion & Luminescence: Add Kinase Detection Reagent to convert the generated ADP to ATP and then generate a luminescent signal. Incubate for 30 minutes.

  • Measure Luminescence: Read the luminescence using a plate reader.

Causality Behind Choices:

  • ATP Concentration: The ATP concentration should be close to the Km value for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.

  • Controls: Include a "no kinase" control to determine background signal and a "no inhibitor" control to represent 100% kinase activity.

Data Presentation: Comparative Kinase Inhibition
CompoundEGFR IC50 (nM)VEGFR-2 IC50 (nM)CDK2 IC50 (nM)
Novel Pyrimidine 1 15250>1000
Gefitinib (EGFRi) 10>10000>10000
Sunitinib (VEGFRi) 50020>10000

Note: The above data is illustrative.

Part 3: Cellular Mechanism of Action - Connecting Target to Phenotype

After confirming on-target activity, it's essential to demonstrate that this inhibition translates to the desired cellular effects, such as cell cycle arrest and apoptosis.

Cell Cycle Analysis via Flow Cytometry

Rationale: Many kinase inhibitors, particularly CDK inhibitors, exert their anticancer effects by arresting the cell cycle, preventing cancer cells from proliferating. [4]

cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S CDK2/4/6 G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M CDK1 M->G1 CDK_Inhibitor Pyrimidine CDK Inhibitor CDK_Inhibitor->G1 Arrest

Figure 3: The role of CDKs in cell cycle progression and the point of arrest by a pyrimidine CDK inhibitor.

Experimental Protocol: Propidium Iodide Staining

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle. [5] Procedure:

  • Cell Treatment: Treat cells with your pyrimidine compound at its IC50 concentration for 24-48 hours.

  • Harvest and Fix: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Apoptosis Assay: Annexin V/PI Staining

Rationale: A hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis.

Experimental Protocol: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is used as a counterstain to identify necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with your pyrimidine compound at its IC50 concentration for 24-48 hours.

  • Harvest and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Part 4: In Vivo Efficacy - The Litmus Test

Promising in vitro results must be validated in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo antitumor activity of a compound. [6][7] Experimental Protocol: Subcutaneous Xenograft Model

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of nude mice.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³), then randomize the mice into treatment and control groups.

  • Dosing: Administer the pyrimidine compound (e.g., daily via oral gavage) and a vehicle control. A standard chemotherapeutic can be used as a positive control.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Causality Behind Choices:

  • Dosing Regimen: The dose and schedule are informed by preliminary pharmacokinetic (PK) and pharmacodynamic (PD) studies to ensure that a therapeutically relevant concentration of the compound is maintained in the plasma and tumor tissue.

  • Tumor Volume Measurement: Regular and accurate measurement of tumor volume is the primary endpoint for assessing efficacy.

  • Body Weight: Monitoring body weight is a crucial indicator of the compound's toxicity.

Pharmacokinetics (PK) and ADME-Tox Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) and toxicity (Tox) profile of your compound is critical for its development. [8][9]Early in vitro ADME-Tox assays can predict a compound's in vivo behavior and potential liabilities.

Conclusion

Validating the biological activity of novel pyrimidine compounds is a systematic and rigorous process. By employing a tiered approach that progresses from broad cytotoxicity screening to specific mechanistic studies and finally to in vivo efficacy models, researchers can build a comprehensive and compelling data package. The key to success lies not just in following protocols, but in understanding the scientific rationale behind each experimental choice. This ensures that the generated data is not only accurate but also provides a clear and validated path towards the development of the next generation of pyrimidine-based therapeutics.

References

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. S., & Abdel-Maksoud, M. S. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(11), e2200301. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Jain, A., & Sharma, S. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 27(14), 1148–1167. [Link]

  • Karakas, C., & Tsinas, Z. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(1), 3913. [Link]

  • Karakas, C., & Tsinas, Z. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2135. [Link]

  • Li, R., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 249, 115167. [Link]

  • Mishra, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of Molecular Structure, 1274, 134509. [Link]

  • Patel, R. V., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 13(12), 1469-1491. [Link]

  • Sławiński, J., et al. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028. [Link]

  • van der Wekken, A. J., et al. (2017). Targeting EGFR in lung cancer: Lessons learned and future perspectives. Annals of Translational Medicine, 5(3), 49. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • van Staveren, W. C. G., et al. (2009). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16064–16075. [Link]

  • Lin, J., et al. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Current Opinion in Drug Discovery & Development, 6(5), 661-671. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • ResearchGate. (n.d.). Comparative IC50 (µM) and selectivity index (SI) values. [Link]

  • Khan Academy. (n.d.). Cell cycle regulators. [Link]

  • National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. [Link]

  • Xtalks. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase. [Link]

  • MDPI. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. [Link]

  • YouTube. (2023). Cyclin and CDK in cell cycle progression. [Link]

  • YouTube. (2024). VEGF-A VEGFR-2 Signaling Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • PubMed Central (PMC). (2020). The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. [Link]

  • PubMed Central (PMC). (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 5-Propylpyrimidine Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically successful drugs. Its inherent ability to engage in various biological interactions, particularly within the ATP-binding pockets of kinases, has made it a privileged structure in the design of targeted therapies. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-propylpyrimidine derivatives, offering a comparative perspective against other substituted pyrimidines and alternative inhibitor classes. We will explore the causal relationships behind experimental design, present detailed protocols for key biological assays, and visualize complex concepts to empower researchers in the rational design of novel therapeutics.

The Pyrimidine Core: A Versatile Scaffold for Kinase Inhibition

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, serves as an excellent bioisostere for the purine ring of ATP. This mimicry allows pyrimidine derivatives to competitively inhibit kinases, enzymes that play a pivotal role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer. The SAR of pyrimidine-based inhibitors is critically dependent on the nature and position of substituents on the pyrimidine ring, which fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Decoding the Structure-Activity Relationship: Key Positions of Substitution

The biological activity of pyrimidine derivatives is profoundly influenced by the chemical moieties attached to the core ring. The most extensively studied positions for substitution are C2, C4, and C5.

  • The 2- and 4-Positions: Anchors for Kinase Binding Substituents at the C2 and C4 positions are crucial for establishing key interactions within the hinge region of the kinase ATP-binding pocket. Typically, these positions are adorned with amino groups, often substituted with aryl or heteroaryl rings, which act as hydrogen bond donors and acceptors, anchoring the inhibitor to the enzyme. The nature of these substituents dictates the selectivity profile of the inhibitor across the kinome. For instance, the synthesis of 2,4-diaminopyrimidine derivatives is a common strategy to generate potent kinase inhibitors.[1][2]

  • The 5-Position: Modulator of Potency and Selectivity The C5 position offers a valuable vector for modifying the inhibitor's properties. Substituents at this position project into a more solvent-exposed region of the ATP-binding pocket, allowing for the introduction of various functional groups to enhance potency, improve selectivity, and modulate physicochemical properties.

The Role of the 5-Propyl Group: A Lipophilic Contributor

While a wide array of substituents has been explored at the C5 position, the propyl group offers a unique combination of size and lipophilicity. The introduction of a 5-propyl group can:

  • Enhance van der Waals Interactions: The alkyl chain of the propyl group can engage in favorable hydrophobic interactions with nonpolar residues in the kinase active site, thereby increasing binding affinity and potency.

  • Improve Membrane Permeability: The increased lipophilicity imparted by the propyl group can enhance the compound's ability to cross cellular membranes, a critical factor for cell-based activity and oral bioavailability.

  • Influence Selectivity: The steric bulk of the propyl group can introduce selectivity by favoring binding to kinases with a complementary pocket while sterically clashing with others.

Comparative Analysis: 5-Propylpyrimidines vs. Other Kinase Inhibitors

To contextualize the potential of 5-propylpyrimidine derivatives, it is essential to compare their projected performance against other classes of kinase inhibitors.

Comparison with Other 5-Substituted Pyrimidines

The nature of the substituent at the 5-position significantly impacts the inhibitory activity.

5-SubstituentGeneral Effect on ActivityRationale
-H Baseline activityNo additional interactions.
-Methyl/-Ethyl Moderate increase in potencySmall alkyl groups can fill small hydrophobic pockets.
-Propyl Potential for significant potency enhancement Balances increased hydrophobic interactions with manageable steric bulk.
-Halogens (F, Cl, Br) Variable; can increase potencyCan form halogen bonds and modulate electronic properties.
-Aryl/-Heteroaryl Can significantly increase potency but may also increase off-target effectsCan form extensive interactions but may lead to broader kinase inhibition.
-CN Potent inhibition in specific casesCan act as a hydrogen bond acceptor.
Comparison with Alternative Scaffolds

Several other heterocyclic scaffolds are employed in the design of kinase inhibitors.

ScaffoldKey FeaturesComparison to 5-Propylpyrimidine
Quinazoline Fused bicyclic system, often with a 4-anilino substitution.Generally more rigid, which can lead to higher selectivity but may be more challenging to synthesize.
Pyrazolo[3,4-d]pyrimidine Isosteric with purine, offering a different hydrogen bonding pattern.Can exhibit potent activity; the 5-propyl group on a pyrimidine offers a distinct lipophilic interaction vector.[3]
Indole Core of many natural and synthetic kinase inhibitors.Offers a different shape and electronic profile for exploring chemical space.

Experimental Protocols for Evaluation

The robust evaluation of novel 5-propylpyrimidine derivatives requires well-defined experimental protocols.

Synthesis of 2,4-Diamino-5-propylpyrimidine Derivatives

A general synthetic route to 2,4-diamino-5-propylpyrimidine derivatives often starts from a commercially available dichloropyrimidine.

Scheme 1: General Synthesis of 2,4-Diamino-5-propylpyrimidines

G start 2,4-Dichloro-5-propylpyrimidine intermediate 2-Chloro-4-amino-5-propylpyrimidine derivative start->intermediate R1-NH2, Base, Solvent, Heat final 2,4-Diamino-5-propylpyrimidine derivative intermediate->final R2-NH2, Catalyst, Solvent, Heat

Caption: Synthetic route to 2,4-diamino-5-propylpyrimidines.

Step-by-Step Protocol:

  • Step 1: First Amination. To a solution of 2,4-dichloro-5-propylpyrimidine (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide, add the first amine (R1-NH2, 1.1 equivalents) and a base like diisopropylethylamine (DIPEA, 2 equivalents).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and isolate the intermediate product, 2-chloro-4-(R1-amino)-5-propylpyrimidine, by precipitation or extraction.

  • Step 2: Second Amination. The intermediate from Step 1 is then subjected to a second amination reaction with a different amine (R2-NH2). This can be achieved through a nucleophilic aromatic substitution, often catalyzed by a palladium catalyst in the presence of a suitable ligand and base.[4]

  • Dissolve the chloro-intermediate (1 equivalent), the second amine (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 0.05 equivalents), a ligand (e.g., Xantphos, 0.1 equivalents), and a base (e.g., Cs2CO3, 2 equivalents) in an anhydrous solvent like dioxane.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100-120 °C) until the reaction is complete as monitored by LC-MS.

  • After cooling, the final product is isolated and purified using column chromatography.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Workflow for In Vitro Kinase Assay

G reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound incubation Incubate Kinase and Inhibitor reagents->incubation reaction Initiate Reaction with ATP/Substrate incubation->reaction detection Detect Kinase Activity (e.g., Phosphorylation) reaction->detection analysis Calculate IC50 detection->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT). Prepare serial dilutions of the 5-propylpyrimidine derivative in DMSO.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, the specific peptide or protein substrate, and the test compound at various concentrations.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-32P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[5]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Antiproliferative Assay

This assay measures the ability of a compound to inhibit the growth of cancer cell lines.

Workflow for Cell-Based Antiproliferative Assay

G cell_seeding Seed Cancer Cells in a 96-well Plate compound_treatment Treat Cells with Serial Dilutions of Test Compound cell_seeding->compound_treatment incubation Incubate for a Defined Period (e.g., 72 hours) compound_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis Calculate GI50 or IC50 viability_assay->data_analysis

Caption: General workflow for a cell-based antiproliferative assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a specific cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

  • Compound Treatment: The next day, treat the cells with serial dilutions of the 5-propylpyrimidine derivative. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 72 hours, in a humidified incubator at 37 °C with 5% CO2.

  • Viability Assessment: After the incubation period, assess cell viability using a suitable assay. The MTT assay is a common colorimetric method where a tetrazolium salt is reduced by metabolically active cells to form a colored formazan product.[7] Alternatively, luminescence-based assays like CellTiter-Glo® measure the amount of ATP, which is proportional to the number of viable cells.

  • Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Conclusion and Future Directions

The 5-propylpyrimidine scaffold represents a promising avenue for the development of novel kinase inhibitors. The strategic incorporation of a propyl group at the C5 position offers a means to enhance potency and modulate selectivity through favorable lipophilic interactions. The comparative analysis presented in this guide, along with the detailed experimental protocols, provides a robust framework for researchers to design, synthesize, and evaluate new 5-propylpyrimidine derivatives.

Future efforts should focus on a systematic exploration of the SAR of the 5-propyl group in combination with diverse substituents at the C2 and C4 positions. A comprehensive profiling of lead compounds against a broad panel of kinases will be crucial for determining their selectivity and potential off-target effects. Furthermore, in-depth studies on the pharmacokinetic and pharmacodynamic properties of promising candidates will be essential for their translation into clinical development. Through a rational, data-driven approach, the full therapeutic potential of 5-propylpyrimidine derivatives can be unlocked.

References

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved January 28, 2026, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Structure-Activity Relationship of USP5 Inhibitors. (2021). PubMed. Retrieved January 28, 2026, from [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (2025). PubMed. Retrieved January 28, 2026, from [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. (2015). Macao Polytechnic University Repository. Retrieved January 28, 2026, from [Link]

  • Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. (2023). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). ScienceDirect. Retrieved January 28, 2026, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). ResearchGate. Retrieved January 28, 2026, from [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Structure-Activity Relationship of USP5 Inhibitors. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. (2019). Bentham Science. Retrieved January 28, 2026, from [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). MDPI. Retrieved January 28, 2026, from [Link]

  • In vitro kinase assay. (2023). protocols.io. Retrieved January 28, 2026, from [Link]

  • Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Discovery of Novel 2,4-Diarylaminopyrimidine Analogues (DAAPalogues) Showing Potent Inhibitory Activities against Both Wild-type and Mutant ALK Kinases. (2014). Sci-Hub. Retrieved January 28, 2026, from [Link]

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Publishing. Retrieved January 28, 2026, from [Link]

Sources

A Comparative Guide to Cross-Reactivity Profiling of 5-Propylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the aphorism "no drug has only one target" is a guiding principle. The journey of a novel chemical entity from a promising hit to a clinical candidate is paved with rigorous characterization, not only of its intended on-target activity but also of its unintended interactions with other biological molecules. This cross-reactivity, or off-target activity, is a double-edged sword: it can be the root of adverse drug reactions or, in some serendipitous cases, lead to beneficial polypharmacology. For a novel compound such as 5-Propylpyrimidine-2-carboxylic acid, a thorough understanding of its interaction landscape is paramount for predicting its safety and efficacy profile.

This guide provides a comprehensive framework for establishing the cross-reactivity profile of 5-Propylpyrimidine-2-carboxylic acid. As specific biological data for this molecule is not yet publicly available, we will treat it as a novel investigational compound. We will outline a tiered, systematic approach to its profiling and compare its hypothetical data with the well-established profiles of three marketed drugs:

  • Imatinib: A cornerstone in targeted cancer therapy, known for its primary activity against BCR-ABL kinase but also for a distinct and clinically relevant off-target profile.[1]

  • Rosuvastatin: A widely prescribed statin for lowering cholesterol, with a primary mechanism centered on HMG-CoA reductase inhibition, but also associated with other biological effects.[2]

  • 5-Fluorouracil (5-FU): A chemotherapy agent that interferes with DNA synthesis, known for its mechanism-based and off-target toxicities.[3]

This comparative analysis will provide researchers, scientists, and drug development professionals with a practical guide to interpreting cross-reactivity data and making informed decisions in the progression of novel chemical entities.

The Imperative of Early-Stage Cross-Reactivity Profiling

Undesirable off-target activities are a leading cause of drug attrition during preclinical and clinical development.[4] Identifying potential liabilities early allows for the mitigation of risks, guides medicinal chemistry efforts to improve selectivity, and provides a mechanistic basis for any observed toxicities. A tiered approach to profiling is often the most resource-efficient strategy.[5]

cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Mechanistic Insights cluster_2 Decision Making Broad Kinase\nScreening Broad Kinase Screening Dose-Response\nAssays (Kd) Dose-Response Assays (Kd) Broad Kinase\nScreening->Dose-Response\nAssays (Kd) Identified Hits General Safety\nPanel General Safety Panel General Safety\nPanel->Dose-Response\nAssays (Kd) Identified Hits Cell-Based\nPhenotypic Assays Cell-Based Phenotypic Assays Dose-Response\nAssays (Kd)->Cell-Based\nPhenotypic Assays Confirmed Hits Risk Assessment &\nLead Optimization Risk Assessment & Lead Optimization Cell-Based\nPhenotypic Assays->Risk Assessment &\nLead Optimization Cellular Context Novel Compound Novel Compound Novel Compound->Broad Kinase\nScreening Initial Profiling Novel Compound->General Safety\nPanel Initial Profiling

Caption: Tiered approach to cross-reactivity profiling.

Tier 1: Broad Screening for Off-Target Liabilities

The initial step involves casting a wide net to identify potential interactions across major target families known to be associated with adverse drug reactions.

Kinome Profiling: A Window into Kinase Selectivity

Given that kinases are a major class of drug targets and share a conserved ATP-binding site, assessing the selectivity of a novel compound against a broad panel of kinases is a critical first step.[6] The KINOMEscan™ platform is a widely used competition binding assay for this purpose.[7]

  • Assay Components: The assay consists of a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.[7]

  • Competition Binding: The test compound is incubated with the kinase. If the compound binds to the kinase's active site, it will compete with the immobilized ligand.[7]

  • Quantification: The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.[7]

  • Data Representation: Results are often expressed as a percentage of control, where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction.

cluster_0 No Interaction cluster_1 Interaction A Kinase B Immobilized Ligand A->B Binds C Test Compound D Kinase E Immobilized Ligand D->E Blocked F Test Compound F->D Binds

Caption: Principle of the KINOMEscan™ competition binding assay.

For this guide, we will generate hypothetical data for 5-Propylpyrimidine-2-carboxylic acid and compare it to published data for Imatinib. The data is presented as the percentage of control remaining at a 10 µM compound concentration; lower values indicate stronger binding.

Kinase Target5-Propylpyrimidine-2-carboxylic acid (% Control - Hypothetical)Imatinib (% Control - Known)[6]
ABL1 950.5
KIT 921.5
PDGFRA 882.0
DDR1 8535
NQO2 455.0
MAPK1 9895
SRC 9080

Interpretation:

  • Imatinib: As expected, Imatinib shows potent binding to its primary targets ABL1, KIT, and PDGFRA.[1] It also demonstrates a known off-target interaction with the quinone reductase NQO2.[8]

  • 5-Propylpyrimidine-2-carboxylic acid (Hypothetical): In our hypothetical profile, this compound shows weak or no significant binding to the tested kinases, suggesting it is not a potent kinase inhibitor at this concentration. However, it displays a potential interaction with NQO2, which would warrant further investigation.

Broad Pharmacology Safety Panels

To assess interactions beyond the kinome, broad pharmacology panels, such as the Eurofins SafetyScreen panels, are employed. These panels typically include a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes that are historically linked to adverse drug events.[9][10]

  • Assay Formats: A variety of assay formats are used, including radioligand binding assays for receptors and transporters, and enzymatic assays for enzymes.[5]

  • Standard Concentration: Compounds are typically first screened at a single high concentration (e.g., 10 µM) to identify any potential interactions.[11]

  • Hit Identification: A "hit" is defined as a significant inhibition or stimulation of the target's activity, often set at a threshold of >50% inhibition or stimulation.[11]

Below is a hypothetical summary of results for our novel compound compared to known liabilities of our comparator drugs.

Target ClassTarget5-Propylpyrimidine-2-carboxylic acid (% Inhibition - Hypothetical)Comparator Compound & Known Effect
Enzyme HMG-CoA Reductase5Rosuvastatin: Potent inhibitor[2]
Transporter Dopamine Transporter15-
GPCR Adrenergic α18-
Ion Channel hERG12Imatinib: Can have cardiac effects

Interpretation:

  • Rosuvastatin: The primary target, HMG-CoA reductase, is included in such panels to confirm on-target activity.[2]

  • 5-Propylpyrimidine-2-carboxylic acid (Hypothetical): Our hypothetical data suggests a clean profile at 10 µM against this panel of common safety-related targets. This would be a positive initial finding, indicating a lower probability of common off-target mediated toxicities.

Tier 2: Validating Hits and Understanding Cellular Consequences

Positive hits from broad screening panels require further investigation to confirm the interaction and understand its potential physiological relevance.

Dose-Response Assays for Confirmed Hits

For any significant hits from Tier 1 screening, the next step is to determine the potency of the interaction by performing dose-response assays to calculate the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

  • Serial Dilution: The test compound is serially diluted to create a range of concentrations.

  • Binding Assay: The binding of the compound to the target is measured at each concentration using an appropriate assay format (e.g., KINOMEscan's KdELECT™).[12]

  • Curve Fitting: The data are plotted as percent inhibition versus compound concentration, and a sigmoid curve is fitted to the data to determine the Kd or IC50 value.

Cell-Based Phenotypic Screening

Biochemical assays, while excellent for identifying direct molecular interactions, do not fully recapitulate the complexity of a cellular environment. Cell-based phenotypic screening provides a more physiologically relevant context to assess a compound's effects.[13][14]

  • Cell Model Selection: Choose a cell line or primary cells relevant to the potential off-target effect. For example, if a compound shows hERG binding, a cardiomyocyte cell line would be appropriate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Multiplexed Staining: Stain the cells with multiple fluorescent dyes to label different cellular components (e.g., nucleus, cytoskeleton, mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to extract a multitude of quantitative features from each cell, creating a "phenotypic profile."[15]

  • Profile Comparison: Compare the phenotypic profile of the test compound to that of reference compounds with known mechanisms of action.

Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Staining Staining Compound Treatment->Staining Image Acquisition Image Acquisition Staining->Image Acquisition Image Analysis Image Analysis Image Acquisition->Image Analysis Feature Extraction Phenotypic Profile Phenotypic Profile Image Analysis->Phenotypic Profile Comparison to\nReference Compounds Comparison to Reference Compounds Phenotypic Profile->Comparison to\nReference Compounds Clustering & Analysis MoA Hypothesis MoA Hypothesis Comparison to\nReference Compounds->MoA Hypothesis

Caption: Workflow for a cell-based phenotypic screen.

Comparative Analysis and Decision Making

The ultimate goal of cross-reactivity profiling is to build a comprehensive picture of a compound's biological interactions to inform its development.

CompoundPrimary Target(s)Key Off-TargetsPotential Clinical Implications of Off-Targets
5-Propylpyrimidine-2-carboxylic acid (Hypothetical) UnknownNQO2 (weak)To be determined; may influence metabolism of other compounds.
Imatinib ABL, KIT, PDGFRANQO2, DDR1, c-Src, LckCardiotoxicity, fluid retention, immunosuppressive effects.[1][16][17]
Rosuvastatin HMG-CoA Reductase-Myopathy, elevated liver enzymes, potential for drug-drug interactions.[18][19][20]
5-Fluorouracil Thymidylate SynthaseMultiple enzymes in nucleotide metabolismCardiotoxicity, neurotoxicity, hand-foot syndrome, myelosuppression.[3][21][22]

Based on our hypothetical data, 5-Propylpyrimidine-2-carboxylic acid presents a relatively clean initial cross-reactivity profile. The weak interaction with NQO2 would need to be followed up with dose-response and cellular assays to determine if it is likely to be clinically relevant. Compared to a compound like Imatinib, which has a well-defined polypharmacology, our novel compound appears more selective in these initial broad screens. This could suggest a more favorable safety profile, but further, more targeted assays would be necessary to confirm this and to elucidate its primary mechanism of action.

Conclusion

The cross-reactivity profiling of a novel chemical entity like 5-Propylpyrimidine-2-carboxylic acid is a critical and multi-faceted process. It is not merely a checklist of assays but a strategic investigation into the compound's interaction landscape. By employing a tiered approach, from broad screening to detailed mechanistic and cellular studies, and by contextualizing the data through comparison with well-characterized drugs, we can build a robust understanding of a compound's potential strengths and weaknesses. This comprehensive profiling is the bedrock of modern, safety-conscious drug development, enabling the selection and optimization of candidates with the highest probability of success in the clinic.

References

  • HMS LINCS Project. KINOMEscan data. [Link]

  • Kones, R. (2010). Rosuvastatin, inflammation, C-reactive protein, JUPITER, and primary prevention of cardiovascular disease – a perspective. Vascular Health and Risk Management, 6, 789–801. [Link]

  • Gallipoli, P., et al. (2016). Immunological off-target effects of imatinib. Nature Reviews Clinical Oncology, 13(5), 317–331. [Link]

  • Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Journal of Medicinal Chemistry, 60(19), 7935–7951. [Link]

  • Patel, P. M., & Chaganti, S. (2023). Fluorouracil. In StatPearls. StatPearls Publishing. [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]

  • DiscoverX. KINOMEscan® Kinase Profiling Platform. [Link]

  • Iqbal, J., et al. (2018). Off-label uses for fluorouracil cream not always based on strong evidence. Dermatology Times. [Link]

  • Tang, J., et al. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Cell Reports, 35(10), 109228. [Link]

  • Drug Target Review. (2019). Phenotypic profiling in drug discovery. [Link]

  • Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]

  • Welsh, N. (2022). Are off-target effects of imatinib the key to improving beta-cell function in diabetes? Upsala Journal of Medical Sciences, 127. [Link]

  • DermNet. Fluorouracil (5-FU): Drug Information. [Link]

  • Volodina, Y. L., et al. (2021). Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. Crystals, 11(11), 1339. [Link]

  • An, X., et al. (2022). Are off-target effects of imatinib the key to improving beta-cell function in diabetes? Upsala Journal of Medical Sciences, 127, 1-7. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Tsui, J. (n.d.). KINOMEscan. [Link]

  • Kaper, G. H., et al. (2007). Rosuvastatin-associated adverse effects and drug-drug interactions in the clinical setting of dyslipidemia. Expert Opinion on Drug Safety, 6(5), 509-523. [Link]

  • Drugs.com. (2024). Fluorouracil Side Effects: Common, Severe, Long Term. [Link]

  • Eurofins BioPharma Product Testing. (2013). Eurofins Panlabs Safety Screening Webinar. [Link]

  • Sygnature Discovery. Phenotypic Screening. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Lin, K. H., et al. (2020). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. PLOS Computational Biology, 16(11), e1008356. [Link]

  • Ferguson, F. M., et al. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Frontiers in Oncology, 10, 567537. [Link]

  • Eurofins Discovery. (2022). Eurofins Discovery Safety Pharmacology Portfolio. [Link]

  • Eurofins Discovery. CNS SafetyScreen panel. [Link]

  • Singh, N., et al. (2020). Rosuvastatin Use Implicated in the Drug Reaction with Eosinophilia and Systemic Symptoms. Cureus, 12(2), e7091. [Link]

  • Miao, Y., et al. (2019). Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells. Analytical Chemistry, 91(7), 4437–4441. [Link]

  • Dellavalle, R. P., et al. (2023). Refusal of Retreatment With Topical 5-Fluorouracil Among Patients With Actinic Keratosis: Qualitative Analysis. JMIR Dermatology, 6, e43063. [Link]

  • Zhang, L., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 111, 107090. [Link]

  • Sandil, D., et al. (2023). Rosuvastatin. In StatPearls. StatPearls Publishing. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Layton, D., et al. (2007). Safety profile of rosuvastatin: results of a prescription-event monitoring study of 11,680 patients. Drug Safety, 30(6), 521-533. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.